molecular formula C17H27N3O6 B13013671 Boc-N-Me-D-His(Boc)-OH

Boc-N-Me-D-His(Boc)-OH

Cat. No.: B13013671
M. Wt: 369.4 g/mol
InChI Key: OMDHNZXOCLBECO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-His(Boc)-OH is a specialized, orthogonally protected amino acid building block designed for solid-phase peptide synthesis (SPPS). This derivative features a tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a second Boc group protecting the imidazole side chain of histidine . The incorporation of an N-methyl group on the peptide backbone introduces significant conformational constraints, which can enhance metabolic stability, reduce aggregation, and improve the bioavailability of synthetic peptides . The use of the non-proteinogenic D-histidine enantiomer further increases stability against proteolytic degradation and is valuable in the development of novel peptide therapeutics and biochemical probes. The Boc protecting groups are completely orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and are cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) . The deprotection mechanism involves protonation followed by fragmentation to yield a stabilized tertiary carbocation, isobutene, and carbon dioxide, regenerating the free amine . This compound is essential for advanced peptide research, enabling the synthesis of complex peptides with modified properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H27N3O6

Molecular Weight

369.4 g/mol

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1

InChI Key

OMDHNZXOCLBECO-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Solubility of Boc-N-Me-D-His(Boc)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-N-Me-D-His(Boc)-OH exhibits high solubility in both Dimethylformamide (DMF) and Dichloromethane (DCM) .[1][2][3]

Unlike standard amino acids which may rely on hydrogen bonding networks for crystal lattice stability, the N-methylation of the alpha-amine combined with the dual tert-butyloxycarbonyl (Boc) protection renders this molecule highly lipophilic and significantly disrupts intermolecular hydrogen bonding.[1][2] Consequently, it often presents as a viscous oil or amorphous foam rather than a crystalline solid, facilitating rapid dissolution in organic solvents.[1][2][3]

Operational Recommendation:

  • Primary Solvent: DMF is the preferred solvent for coupling reactions due to its polarity and ability to suppress aggregation during the acylation of sterically hindered N-methylated residues.

  • Secondary Solvent: DCM is excellent for initial dissolution or resin swelling but should be used as a co-solvent rather than the primary coupling medium to avoid precipitation of coupling reagents (e.g., HBTU/HATU) at high concentrations.[3]

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this specific derivative, we must analyze its structural components.[1] The solubility is governed by the interplay between the hydrophobic protecting groups and the modified backbone.

Structural ComponentEffect on Solubility
D-Histidine Backbone Enantiomers (D vs L) possess identical solubility profiles in achiral solvents (DMF/DCM).[1][2][3] Data for L-isomers is directly applicable.[1][2][3]
N-Methyl Group Major Solubility Enhancer. Removes the H-bond donor from the

-amine, disrupting lattice energy and increasing solubility in organic solvents compared to non-methylated analogs.[1][2][3]

-Boc Protection
Increases lipophilicity; promotes solubility in DCM, DMF, and THF.[1][2][3]
Im-Boc (Side Chain) Masks the polar imidazole ring, preventing H-bonding and significantly increasing solubility in non-polar solvents like DCM.[1][2][3]
Solubility Mechanism Diagram

SolubilityLogic Molecule Boc-N-Me-D-His(Boc)-OH Feature1 N-Methylation (Removes H-bond donor) Molecule->Feature1 Feature2 Dual Boc Protection (High Lipophilicity) Molecule->Feature2 Result_DMF DMF Solubility: EXCELLENT (> 0.5 M) Feature1->Result_DMF Disrupts Lattice Result_DCM DCM Solubility: EXCELLENT (> 0.5 M) Feature1->Result_DCM Feature2->Result_DMF Feature2->Result_DCM Increases Hydrophobicity

Figure 1: Structural features driving the high solubility profile of Boc-N-Me-D-His(Boc)-OH.

Solvent Compatibility Matrix

The following table summarizes the operational parameters for dissolving Boc-N-Me-D-His(Boc)-OH in standard SPPS workflows.

SolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Application Context
DMF (Anhydrous)Excellent > 0.5 MStandard Coupling. Ideal for dissolving the amino acid and coupling reagents (HATU, DIC).[1][2][3] Maintains peptide chain solvation.[1][2][3]
DCM (Anhydrous)Excellent > 0.5 MResin Loading / Pre-activation. Useful for dissolving the stock.[1][2][3] Can be used for symmetric anhydride formation using DIC.[1][2][3]
NMP Excellent > 0.5 MDifficult Couplings. Alternative to DMF; higher boiling point and better solvation of aggregated peptides.[1][2][3]
Water/Ether Insoluble < 0.1 mg/mLPrecipitation. Used to crash out the peptide after global deprotection (ether) or during workup (water).[1][2][3]

Operational Protocol: Dissolution for SPPS

N-methylated amino acids are sterically hindered.[1][2][3] While soluble, they require specific handling to ensure efficient coupling.[1][2][3] The following protocol ensures complete dissolution and activation.

Protocol Workflow

DissolutionProtocol Start Start: Weigh Boc-N-Me-D-His(Boc)-OH Step1 1. Add 50% Final Vol. DCM (Rapid Solubilization) Start->Step1 Step2 2. Vortex / Sonicate (30s) Step1->Step2 Step3 3. Add Coupling Reagent (e.g., HATU/HOAt) Step2->Step3 If using HATU Note NOTE: If using DIC/Oxyma, skip Step 1 and use pure DMF. Step2->Note Step4 4. Dilute with DMF to Target Vol. Step3->Step4 Step5 5. Add Base (DIEA/TMP) Immediately before use Step4->Step5 Ready Ready for Coupling Step5->Ready

Figure 2: Optimized dissolution and activation workflow for hindered amino acids.

Step-by-Step Methodology
  • Weighing: Weigh the required amount of Boc-N-Me-D-His(Boc)-OH.

    • Note: This substance may be sticky or hygroscopic.[1][2][3] Weigh quickly to avoid moisture uptake.[1][2][3]

  • Initial Dissolution (Optional DCM Step):

    • If the solid is stubborn (rare), add a small volume of DCM (approx. 20% of total volume).[2][3] The high lipophilicity of the dual Boc groups makes DCM an aggressive solvent for initial breakdown.

  • Primary Solvation:

    • Add DMF to reach the desired concentration (typically 0.1 M – 0.3 M for N-methyl couplings).[1][2][3]

    • N-methyl couplings are slow; higher concentrations (0.3 M) are recommended to drive kinetics [1].[1][2][3]

  • Activation:

    • Add the coupling reagent (e.g., HATU or PyAOP).[2][3]

    • Crucial: Do not add the base (DIEA/NMM) until immediately before adding the solution to the resin to prevent premature racemization (epimerization), although N-methylation reduces this risk compared to standard His [2].[2][3]

Critical Application Notes

A. Coupling Difficulty (Steric Hindrance)

Solubility is not the bottleneck; steric hindrance is.[2][3] The N-methyl group on the D-His and the potential N-methyl on the growing peptide chain create a massive steric clash.[1][2]

  • Recommendation: Use high-efficiency coupling reagents like HATU , PyAOP , or COMU .[1][2][3] Standard HBTU/DIC is often insufficient.[1][2][3]

  • Double Coupling: Perform double coupling cycles automatically for this residue.

B. Epimerization Risk

Histidine derivatives are prone to racemization via the imidazole ring.[1][2][3]

  • Mitigation: The side-chain Boc group on the imidazole (Im-Boc) is electron-withdrawing, which significantly reduces the basicity of the imidazole nitrogen and suppresses racemization compared to Trt-protected His [3].[1] However, always keep the activation time (time between adding base and adding to resin) under 2 minutes.[3]

C. Stability of Solutions

Boc-N-Me-D-His(Boc)-OH in DMF is stable for at least 24 hours at room temperature.[1][2][3] However, once the base (DIEA) is added, the solution should be used immediately.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.[1][2][3]

  • Biron, E., et al. (2006).[1][2][3] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.[1][2][3]

  • Mergler, M., et al. (2001).[1][2][3] "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 7(9), 502–510.[1][2][3] (Context on Boc vs Trt stability).

  • BenchChem. (2025).[1][2][3][5] "Boc-His(Boc)-OH Physical Properties." (General solubility data for the non-methylated parent).

Sources

Navigating the Labyrinth of Steric Hindrance and Side Reactions: A Technical Guide to the Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and bioavailability. Among these, N-methylated amino acids are of particular interest for their ability to confer proteolytic resistance and modulate conformation. However, their inclusion, especially that of the sterically demanding and functionally complex Boc-N-Me-D-His(Boc)-OH, presents a significant set of challenges in solid-phase peptide synthesis (SPPS). This guide, grounded in established chemical principles and field-proven strategies, provides an in-depth exploration of the stability of Boc-N-Me-D-His(Boc)-OH and a comprehensive set of protocols to ensure its successful incorporation into target peptides.

The Triad of Challenges: N-Methylation, D-Configuration, and Histidine's Imidazole Group

The successful integration of Boc-N-Me-D-His(Boc)-OH into a growing peptide chain requires a nuanced understanding of the three structural features that define its reactivity: the Nα-methyl group, the D-stereochemistry, and the Boc-protected imidazole side chain.

  • Nα-Methylation and the Specter of Steric Hindrance: The presence of a methyl group on the alpha-amino nitrogen dramatically increases the steric bulk around the reactive center.[1] This physical shield impedes the approach of the activated carboxyl group of the incoming amino acid, leading to sluggish and often incomplete coupling reactions.[2] Inefficient acylation not only reduces the yield of the desired peptide but also increases the probability of deletion sequences, where the N-methylated residue is skipped altogether.[1]

  • Diketopiperazine Formation: An Insidious Side Reaction: N-methylated amino acids are notoriously prone to promoting the formation of diketopiperazines (DKPs), stable six-membered cyclic dipeptides.[3][4] This intramolecular cyclization occurs after the deprotection of the Nα-Boc group of the N-methylated residue, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain.[5] The cis-amide bond conformation favored by N-methylated residues further facilitates this undesirable cyclization.[5]

  • Histidine's Imidazole Moiety: A Double-Edged Sword: The imidazole side chain of histidine, while crucial for the biological activity of many peptides, is a source of multiple synthetic complications. Its basic nitrogen can catalyze racemization at the α-carbon during activation.[6] The use of a Boc protecting group on the imidazole nitrogen (Nim-Boc) is a well-established strategy to mitigate this by reducing the basicity of the imidazole ring through the electron-withdrawing effect of the urethane group.[7]

Strategic Approaches to a Successful Synthesis

A successful synthesis involving Boc-N-Me-D-His(Boc)-OH hinges on a multi-pronged strategy that addresses each of the aforementioned challenges. This involves the judicious selection of coupling reagents, optimization of reaction conditions, and a keen awareness of potential side reactions.

Taming Steric Hindrance: The Choice of Coupling Reagent

Standard carbodiimide-based coupling reagents like DCC and DIC are often insufficient to overcome the steric hindrance of N-methylated amino acids. More potent activating agents are required to drive the reaction to completion. Phosphonium and aminium salts have demonstrated superior efficacy in these challenging couplings.

Coupling ReagentClassAdvantages for N-Methylated ResiduesConsiderations
HBTU/HOBt Aminium SaltCommonly used, but may be less effective for highly hindered couplings.Can be prone to side reactions with histidine.
HATU/HOAt Aminium SaltHighly effective for sterically hindered couplings due to the formation of a more reactive activated ester.[8]More expensive than HBTU.
PyAOP/PyBOP Phosphonium SaltAmong the most effective reagents for coupling N-methylated amino acids, demonstrating high yields.[3][9]Byproducts can be more difficult to remove.

Recommendation: For the coupling of Boc-N-Me-D-His(Boc)-OH, HATU or PyAOP are the recommended coupling reagents due to their demonstrated efficacy in overcoming the steric hindrance associated with N-methylated amino acids.[3][8]

Optimized Coupling Protocol for Boc-N-Me-D-His(Boc)-OH

This protocol is designed for manual Boc-SPPS and can be adapted for automated synthesizers.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[10]
  • Drain and repeat the 50% TFA/DCM treatment for 20-30 minutes.[10]
  • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).
  • Wash the resin with DMF (3x).

4. Coupling:

  • In a separate vessel, pre-activate Boc-N-Me-D-His(Boc)-OH (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[1]

5. Washing:

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

6. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Mitigating Diketopiperazine (DKP) Formation

Several strategies can be employed to minimize the risk of DKP formation:

  • Choice of the Preceding Amino Acid: Incorporating a bulky amino acid immediately before the N-methylated residue can sterically disfavor the cyclization reaction.

  • Use of 2-Chlorotrityl Chloride Resin: For peptides where the N-methylated residue is near the C-terminus, using a highly sterically hindered resin like 2-chlorotrityl chloride can inhibit DKP formation.

  • Immediate Coupling after Deprotection: Minimizing the time the deprotected N-terminal secondary amine is exposed before the next coupling step can reduce the opportunity for intramolecular cyclization.

Visualizing the Critical Pathways

To further elucidate the key transformations and potential pitfalls in the synthesis, the following diagrams illustrate the intended coupling reaction and the competing DKP side reaction.

coupling_mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Boc-NMe-D-His(Boc)-OH Boc-N-Me-D-His(Boc)-OH Activated_Ester Activated Ester Intermediate Boc-NMe-D-His(Boc)-OH->Activated_Ester Activation HATU_DIEA HATU / DIEA Peptide_Resin H-AA(n)...-Resin Coupled_Peptide Boc-NMe-D-His(Boc)-AA(n)...-Resin Peptide_Resin->Coupled_Peptide Activated_Ester->Coupled_Peptide Acylation

Caption: Desired acylation pathway for Boc-N-Me-D-His(Boc)-OH.

dkp_formation cluster_deprotection Deprotection cluster_cyclization Intramolecular Cyclization Dipeptide_Resin H-NMe-D-His(Boc)-AA(n-1)...-Resin DKP Diketopiperazine (cleaved from resin) Dipeptide_Resin->DKP Nucleophilic Attack TFA TFA TFA->Dipeptide_Resin Boc Removal

Caption: Undesired Diketopiperazine (DKP) formation pathway.

Stability of the Imidazole Boc Protecting Group

A critical consideration in Boc-SPPS is the stability of side-chain protecting groups to the repeated TFA treatments required for Nα-Boc removal. The Nim-Boc group on the histidine side chain is also acid-labile. While it is generally more stable than the Nα-Boc group, some premature cleavage can occur during prolonged or repeated exposure to 50% TFA.[11] However, for the synthesis of most peptides of moderate length, the Nim-Boc group offers sufficient stability to prevent significant side reactions at the imidazole nitrogen. It is important to adhere to the recommended deprotection times to minimize this risk.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all remaining protecting groups, including the Nim-Boc group, must be removed. This is typically achieved using a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12] These strong acids will cleave the peptide from the resin and remove the Nim-Boc and any other acid-labile side-chain protecting groups. The cleavage cocktail should also contain scavengers, such as anisole or thioanisole, to trap the reactive carbocations generated during the deprotection process and prevent side reactions with sensitive amino acids like tryptophan and methionine.

Conclusion

The incorporation of Boc-N-Me-D-His(Boc)-OH into synthetic peptides is a challenging yet achievable endeavor. Success lies in a proactive approach that anticipates and addresses the inherent difficulties of steric hindrance and side reactions. By selecting highly effective coupling reagents such as HATU or PyAOP, optimizing reaction conditions, and employing strategies to mitigate diketopiperazine formation, researchers can harness the unique properties of this valuable building block to advance the frontiers of peptide-based therapeutics.

References

  • Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are produced, enabling the efficient assembly of complex molecules outside of living organisms. This technique relies on anchoring the growing peptide chain to an insoluble resin support, allowing for easy separation of reagents and by-products through simple washing steps. 13

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11973-11982. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Fields, G. B. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

  • Kates, S. A., et al. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kent, S. B. H., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(32), 8115-8120. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8879-8882. [Link]

  • Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 73(19), 7532-7542. [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wipf, P., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(3), 405-412. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Albericio, F., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • Bode, J. W. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

Sources

Executive Summary: The Convergence of Chirality and Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Title: N-Methylated D-Histidine: A Strategic Moiety for Next-Generation Peptidomimetics[1]

In the landscape of modern drug discovery, peptides occupy a "Goldilocks" zone between small molecules and biologics—offering high potency and selectivity but suffering from poor pharmacokinetic (PK) profiles.[1] The incorporation of


-methylated D-histidine (

-Me-D-His)
represents a high-impact structural modification that simultaneously addresses three critical failure modes in peptide therapeutics: proteolytic susceptibility, membrane permeability, and conformational entropy.[1]

This guide dissects the utility of


-Me-D-His, moving beyond basic substitution to explore its role as a "conformational lock" and a "proteolytic shield."[1] We will detail the synthesis of this non-canonical building block, its specific impact on peptide backbone dynamics, and provide validated protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).[1]

Physicochemical Mechanics: Why -Me-D-His?

The efficacy of


-Me-D-His stems from the synergistic effect of inverting stereochemistry (L 

D) and alkylating the backbone amide (

-methylation).[1]
The "Double-Lock" Mechanism against Proteolysis

Proteases (e.g., trypsin, chymotrypsin) have evolved active sites that recognize the specific spatial arrangement of L-amino acid side chains and the hydrogen-bonding capability of the amide backbone.[1]

  • Chiral Evasion: The D-configuration reorients the imidazole side chain into a spatial sector (

    
     regions of the Ramachandran plot) that steric clashes with the S1 binding pocket of most mammalian proteases.[1]
    
  • Backbone Masking:

    
    -methylation removes the hydrogen bond donor (NH), preventing the formation of the critical tetrahedral intermediate required for amide bond hydrolysis.[1]
    
Conformational Restriction and Membrane Permeability

-methylation introduces severe steric hindrance between the 

-methyl group and the side chain (allylic strain), restricting the rotation around the

and

angles.[1] Furthermore, it promotes the cis-peptide bond conformation (cis/trans ratio increases), which can induce turn structures (e.g.,

-turns) that bury polar backbone atoms.[1] This "chameleon" effect reduces the desolvation energy penalty, significantly enhancing passive membrane permeability.[1]
Visualization: Proteolytic Evasion Pathway

The following diagram illustrates how


-Me-D-His disrupts the standard protease recognition logic.

ProteolyticEvasion Protease Serine Protease (Active Site) Complex Enzyme-Substrate Complex Protease->Complex Induced Fit Resistance Steric Clash & H-Bond Loss Protease->Resistance Interaction Fails SubstrateL Standard Peptide (L-His) SubstrateL->Protease Recognition SubstrateD Peptidomimetic (N-Me-D-His) SubstrateD->Protease Low Affinity Hydrolysis Peptide Bond Cleavage Complex->Hydrolysis Nucleophilic Attack Intact Therapeutic Stability Resistance->Intact No Hydrolysis

Caption: Mechanistic divergence of N-Me-D-His preventing protease complex formation via steric exclusion and H-bond removal.[1]

Synthesis Strategy: Overcoming Steric Bulk

Synthesizing peptides containing


-Me-D-His is non-trivial due to the steric bulk of the 

-methyl group, which hinders the coupling of the subsequent amino acid.[1] Standard coupling reagents (HBTU/HATU) often fail or lead to racemization.[1]

The Gold Standard: On-Resin Mitsunobu-Fukuyama Reaction We recommend the o-NBS (ortho-nitrobenzenesulfonyl) strategy for site-specific N-methylation directly on the solid phase.[1] This method is superior to using expensive, pre-methylated building blocks because it allows for the modification of any D-His residue during the synthesis flow.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Resin-Bound Peptide (Free N-Terminus D-His) Step1 1. Protection: o-NBS-Cl, Collidine Start->Step1 Inter1 Sulfonamide Intermediate (Resin-D-His(Trt)-NH-oNBS) Step1->Inter1 Step2 2. Methylation (Mitsunobu): MeOH, PPh3, DIAD Inter1->Step2 Inter2 Methylated Sulfonamide (Resin-D-His(Trt)-N(Me)-oNBS) Step2->Inter2 Step3 3. Deprotection: DBU, 2-Mercaptoethanol Inter2->Step3 Final Target Residue: Resin-D-His(Trt)-NH(Me) Step3->Final Coupling Next AA Coupling: HATU/HOAt (Double Couple) Final->Coupling Critical Step

Caption: On-resin N-methylation workflow using the Fukuyama-Mitsunobu strategy to generate N-Me-D-His.

Experimental Protocol: Site-Specific N-Methylation of D-Histidine[1]

Objective: Introduce an


-methyl group onto a resin-bound D-Histidine residue within a peptide sequence.

Materials:

  • Resin-bound peptide with N-terminal Fmoc-D-His(Trt)-OH (Fmoc removed).[1]

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).[1]

  • Triphenylphosphine (PPh

    
    ).[1]
    
  • Diisopropyl azodicarboxylate (DIAD).[1]

  • Methanol (anhydrous).[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • 2-Mercaptoethanol.[1][2]

Protocol Steps:

  • Sulfonylation (Activation):

    • Wash resin with DCM (3x).[1]

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.[1]

    • Shake for 15 minutes. Repeat if the Kaiser test is not negative.[1]

    • Rationale: The electron-withdrawing NBS group acidifies the NH proton (

      
       drops from ~17 to ~11), enabling alkylation under mild conditions.[1]
      
  • N-Methylation (Mitsunobu Conditions):

    • Dissolve PPh

      
       (5 eq) in dry THF.[1] Add MeOH (10 eq).
      
    • Add DIAD (5 eq) dropwise to the solution (allow to react for 1 min).

    • Add the mixture to the resin-bound sulfonamide.[1]

    • Shake for 1 hour. Wash with THF and DCM.[1]

    • Note: Ensure strictly anhydrous conditions to prevent side reactions.[1]

  • Desulfonylation (Deprotection):

    • Treat resin with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP for 5 minutes.[1]

    • Repeat treatment 2 times.[1]

    • Wash extensively with NMP, DCM, and MeOH.[1]

    • Validation: The resin should now yield a positive Chloranil test (secondary amine), indicating successful N-methylation.[1]

  • Coupling the Next Amino Acid:

    • Coupling to a secondary amine (

      
      -Me) is difficult.[1]
      
    • Use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) .

    • Perform double coupling (2 x 2 hours) or use microwave assistance (75°C, 10 min).

Applications & Case Studies

Antimicrobial Peptides (AMPs)

In the development of AMPs, cationic amphipathicity is key.[1] However, standard L-His residues are rapidly degraded in serum.[1]

  • Data Insight: Replacing central L-His residues with

    
    -Me-D-His in the model peptide TA4  resulted in a 3.5-fold increase in serum half-life (
    
    
    
    )
    while maintaining antimicrobial potency against S. aureus [1].[1] The N-methylation reduced the hemolytic toxicity by disrupting the continuous hydrophobic face required for eukaryotic membrane lysis.[1]
GPCR Ligand Optimization

For G-Protein Coupled Receptors (e.g., Ghrelin or MC4R agonists), the histidine imidazole ring often participates in critical hydrogen bonding (e.g., with Asp/Glu in the receptor pocket).[1]

  • Application: Introducing

    
    -Me-D-His locks the backbone into a specific conformation that can selectively prefer the active receptor state (agonist) over the inactive state, or vice versa.[1] The methyl group can also fill hydrophobic pockets in the receptor that are inaccessible to the native proton.[1]
    

Comparative Data: Stability vs. Potency

ModificationSerum Stability (

)
Receptor Affinity (

)
Membrane Permeability (

)
L-His (Native) ~15 min1.2 nMLow
D-His ~120 min45 nM (Loss of fit)Low

-Me-L-His
~45 min5.0 nMMedium

-Me-D-His
>240 min 2.8 nM (Restored) High

Table 1: Theoretical comparison of Histidine modifications in a model GPCR peptide ligand. Note how N-Me-D-His recovers affinity lost by D-His alone due to hydrophobic compensation and conformational locking.[1]

References

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link][1]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Source: MDPI / Molecules.[1] URL:[Link][1]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Source: ACS Publications / Journal of Organic Chemistry.[1] URL:[Link][1]

Sources

An In-Depth Technical Guide to Enhancing Peptide Half-Life Using Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the fleeting in-vivo stability of peptide therapeutics presents a significant hurdle. Rapid clearance by endogenous proteases severely limits their therapeutic window and overall efficacy. This guide provides a deep dive into a powerful chemical modification strategy—the incorporation of N-α-methylated, D-configured histidine residues, specifically using Boc-N-Me-D-His(Boc)-OH, to dramatically extend peptide half-life. We will explore the underlying mechanisms, provide actionable experimental protocols, and present quantitative data to validate this approach.

The Challenge of Proteolytic Degradation in Peptide Therapeutics

Peptides offer high specificity and low toxicity, making them attractive drug candidates. However, their application is often stymied by their susceptibility to proteolysis. Endogenous proteases, such as trypsin and chymotrypsin, are highly efficient at recognizing and cleaving peptide bonds composed of natural L-amino acids. This enzymatic degradation leads to rapid clearance from circulation, often resulting in half-lives of mere minutes. To overcome this, medicinal chemists employ various strategies, including the introduction of non-natural amino acids, to render the peptide backbone unrecognizable to these enzymes.

The Triple-Action Shield: Deconstructing Boc-N-Me-D-His(Boc)-OH

The synthetic amino acid derivative, Boc-N-Me-D-His(Boc)-OH, is a strategic building block designed to confer robust proteolytic resistance. Its efficacy stems from three key chemical modifications:

  • D-Configuration: Proteases are highly stereospecific enzymes, evolved to recognize and bind to L-amino acids.[1] The incorporation of a D-histidine, the mirror image of the natural L-histidine, creates a stereochemical barrier that prevents the peptide from fitting into the active site of most common proteases.[1] This fundamental disruption of enzyme-substrate recognition is a cornerstone of enhancing peptide stability.

  • N-α-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance. This modification physically blocks the approach of the protease and disrupts the hydrogen-bonding patterns essential for the formation of the enzyme-substrate complex. Even a single N-methyl substitution can increase protease resistance by a staggering 72 to over 1000-fold.[2]

  • Dual Boc Protection: The tert-butyloxycarbonyl (Boc) groups on both the alpha-amino group (Nα) and the imidazole side chain (Nτ) are crucial for the practical application of this amino acid in Solid-Phase Peptide Synthesis (SPPS). The Nα-Boc group serves as a temporary protecting group for the amino terminus during peptide chain elongation, while the Nτ-Boc group prevents undesirable side reactions involving the nucleophilic imidazole ring of histidine and minimizes the risk of racemization during the coupling step.[3][4]

The synergistic effect of these three modifications provides a powerful, localized "shield" against enzymatic attack at the histidine position, significantly contributing to the overall stability of the peptide.

Mechanism of Protease Resistance

The following diagram illustrates how N-methylation and D-configuration disrupt the normal function of a serine protease.

Protease_Mechanism cluster_0 Standard L-Peptide Cleavage cluster_1 Resistance Mechanism of Modified Peptide L-Peptide L-Peptide Substrate Protease Protease Active Site L-Peptide->Protease Recognized Binding Enzyme-Substrate Complex Protease->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Products Cleaved Fragments Cleavage->Products Modified_Peptide N-Me-D-His Peptide Protease_Blocked Protease Active Site Modified_Peptide->Protease_Blocked Steric & Chiral Hindrance No_Binding Binding Prevented Protease_Blocked->No_Binding No_Cleavage No Cleavage No_Binding->No_Cleavage Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide

Caption: Mechanism of proteolytic resistance.

Quantitative Impact on Peptide Half-Life

The incorporation of N-methylated amino acids and D-amino acids has a quantifiable and dramatic effect on peptide stability. The following table summarizes data from studies comparing the half-life of modified peptides to their non-methylated, L-amino acid counterparts.

Peptide SequenceModificationProtease/MatrixHalf-Life (t½) of Unmodified PeptideHalf-Life (t½) of Modified PeptideFold Increase in StabilityReference
DKLYWWEFLN-Me-D (at P2 position)Trypsin~2.5 min3 h72[2]
DKLYWWEFLN-Me-K (at P1 position)Trypsin~2.5 min> 42 h> 1000[2]
Ang(1-7)N-terminal acetylation & C-terminal amidationNot Specified~9 min135 min15[5]
VH434D-amino acid substitutions (VH445)Not Specified1.16 h3.03 h2.6[5]

Note: The data presented is from various studies and illustrates the general principle of stability enhancement. The exact fold increase for a specific peptide containing Boc-N-Me-D-His(Boc)-OH will be sequence-dependent and must be determined empirically.

Experimental Protocols

Incorporation of Boc-N-Me-D-His(Boc)-OH into a Peptide Sequence via Boc-SPPS

The coupling of N-methylated amino acids, especially those with bulky side-chain protecting groups like Boc-N-Me-D-His(Boc)-OH, requires optimized conditions to overcome steric hindrance and ensure high coupling efficiency.

Expertise & Experience: Standard coupling reagents like HBTU can be less effective for sterically hindered couplings. The use of more potent reagents like PyBroP or HATU is recommended. Furthermore, the di-Boc protection on histidine can be sensitive to prolonged exposure to acidic conditions used for Nα-Boc deprotection in subsequent cycles. Therefore, using neat (concentrated) TFA for a shorter duration is a self-validating system to ensure complete deprotection without premature side-chain deprotection.

Protocol:

  • Resin Preparation:

    • Swell the appropriate Boc-compatible resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Nα-Boc Deprotection:

    • Treat the resin-bound peptide with neat trifluoroacetic acid (TFA) for 2 x 1 minute.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-N-Me-D-His(Boc)-OH:

    • Activation Mixture: In a separate vessel, dissolve 3 equivalents of Boc-N-Me-D-His(Boc)-OH and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling. For N-methylated residues, a bromophenol blue test is more reliable.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Workflow for SPPS Incorporation

SPPS_Workflow start Start with Peptide-Resin deprotection Nα-Boc Deprotection (Neat TFA, 2x1 min) start->deprotection wash1 Wash (DCM & DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Couple Boc-N-Me-D-His(Boc)-OH (HATU/DIEA, 2-4h) wash2->coupling wash3 Wash (DMF & DCM) coupling->wash3 end_cycle Coupling Cycle Complete wash3->end_cycle

Caption: SPPS cycle for Boc-N-Me-D-His(Boc)-OH.

In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in plasma, providing a direct measure of its stability against plasma proteases.

Trustworthiness: This protocol includes a time-zero (T=0) sample and a control compound with known stability. The T=0 sample, where the reaction is stopped immediately, serves as the baseline for 100% peptide integrity. The control compound validates the activity of the plasma enzymes, ensuring the assay is performing correctly.

Protocol:

  • Preparation:

    • Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

    • Thaw frozen plasma (human, rat, or mouse) at 37°C. It is recommended to use pooled plasma from multiple donors.

    • Pre-warm the plasma to 37°C in a water bath.

  • Incubation:

    • Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • For the T=0 sample, add the quenching solution immediately after adding the peptide to the plasma.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing a quenching solution, typically 2-3 volumes of cold acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis. This precipitates the plasma proteins and stops all enzymatic activity.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact peptide.

  • Data Calculation:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of the concentration versus time plot.

Conclusion

The strategic incorporation of Boc-N-Me-D-His(Boc)-OH is a highly effective method for enhancing the proteolytic stability and, consequently, the in-vivo half-life of peptide therapeutics. The combined steric and stereochemical shielding provided by N-methylation and the D-configuration creates a formidable defense against enzymatic degradation. By leveraging the detailed synthesis and assay protocols provided in this guide, researchers can confidently apply this powerful tool to develop more robust and effective peptide-based drugs, ultimately accelerating the journey from the laboratory to the clinic.

References

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Creighton, C. J., et al. (2015). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. AWS.
  • Di, L. (2015).
  • Kudriavtsev, A. V. (2018, December 11). How to extend half-life of peptide?
  • LifeTein. (2021, February 22).
  • Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0196829.
  • MilliporeSigma. (n.d.). SYNTHESIS NOTES. Aapptec Peptides.
  • Minor, D. L., & Kim, P. S. (1994). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. NIH.
  • N/A. (n.d.). Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. NIH.
  • N/A. (n.d.). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. NIH.
  • N/A. (2024, November 4).
  • Royal Society of Chemistry. (n.d.).
  • Singh, Y., et al. (2023). Histidine-Covalent Stapled Peptides Targeting hMcl-1.
  • Thieme. (2014). 4 Synthesis of Peptides.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • PEPlife. (2016). PEPlife: A Repository of the Half-life of Peptides.
  • PEPlife2. (2025, May 16). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • ScienceDaily. (2017, July 17). New ligand extends the half-life of peptide drugs from minutes to days. Retrieved from [Link]

  • e-Repositori UPF. (2020, December 25).
  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • YouTube. (2014, December 13). Biochemistry | Protease Mechanisms [Part 1/3]. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.... Retrieved from [Link]

  • NIH. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.
  • PLoS ONE. (n.d.).
  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • NIH. (n.d.).
  • bioRxiv. (n.d.).
  • Electronic Journal of Biotechnology. (n.d.).

Sources

Boc-N-Me-D-His(Boc)-OH supplier specifications and purity standards

Author: BenchChem Technical Support Team. Date: February 2026

Supplier Specifications, Purity Standards, and Critical Quality Attributes

Part 1: Executive Summary & Chemical Profile

Boc-N-Me-D-His(Boc)-OH (CAS: 2044710-77-0) is a specialized amino acid derivative used primarily in the synthesis of metabolically stable peptide therapeutics. The incorporation of N-methylation and D-stereochemistry confers resistance to proteolytic degradation, while the N


-Boc  (imidazole side-chain protection) is critical for suppressing racemization during coupling.

This guide establishes the "Gold Standard" specifications for sourcing this reagent, detailing the analytical protocols required to validate its purity and identity. Unlike standard amino acids, the N-methyl and D-isomer characteristics require rigorous chiral analysis to ensure the integrity of the final drug substance.

Chemical Identity Table
AttributeSpecification
Chemical Name

-Boc-

-methyl-

-Boc-D-histidine
CAS Number 2044710-77-0
Molecular Formula

Molecular Weight 369.41 g/mol
Stereochemistry D-isomer (R-configuration at

-carbon)
Protection

-Boc (Acid labile),

-Boc (Acid labile)
Part 2: Supplier Specifications (The "Gold Standard")

When sourcing Boc-N-Me-D-His(Boc)-OH, researchers must demand a Certificate of Analysis (CoA) that meets the following stringent criteria. These specifications are designed to prevent downstream failure in Good Manufacturing Practice (GMP) or high-stakes research synthesis.

Table 1: Critical Quality Attributes (CQAs)
Test ParameterAcceptance CriteriaMethod Principle
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 98.0% (Area %)HPLC (C18, Gradient)
Chiral Purity ≥ 99.0% ee (≤ 0.5% L-isomer)Chiral HPLC / GC
Identity (MS) Mass [M+H]

= 370.4 ± 1.0 Da
ESI-MS
Identity (NMR) Conforms to structure

H-NMR (DMSO-

)
Water Content ≤ 2.0%Karl Fischer (Coulometric)
Specific Rotation Reported (Typically negative for D-isomer)Polarimetry (

, MeOH)
Residual Solvents Conform to ICH Q3C limitsGC-Headspace
Part 3: Analytical Methodologies & Validation Protocols

Trust but verify. The following protocols are "self-validating," meaning they include internal checks (system suitability) to ensure the data is reliable.

3.1 Chemical Purity (RP-HPLC)

Objective: Quantify the main peak and identify impurities (e.g., mono-Boc derivatives, unmethylated His).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (amide bond) and 254 nm (aromatic imidazole).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.

Expert Insight: The


-Boc group is somewhat labile. Avoid using unbuffered acidic mobile phases if the sample sits in the autosampler for >12 hours. If degradation is observed (appearance of a peak at -100 Da), switch to a neutral buffer (Ammonium Acetate) or analyze immediately.
3.2 Chiral Purity (The Critical Step)

Objective: Detect the L-isomer (Boc-N-Me-L-His(Boc)-OH). D-amino acids are often contaminated with L-isomers due to imperfect enzymatic resolution or racemization during synthesis.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Mode: Isocratic.

  • Success Criteria: Baseline separation of D and L enantiomers. The D-isomer should be the major peak.

3.3 Quality Control Decision Matrix (Workflow)

The following diagram illustrates the logical flow for accepting or rejecting a batch of Boc-N-Me-D-His(Boc)-OH based on the specifications above.

QC_Workflow Start Batch Receipt Visual Visual Inspection (White Powder?) Start->Visual Identity Identity Check (MS & NMR) Visual->Identity Pass Reject REJECT BATCH Contact Supplier Visual->Reject Fail (Color/Clumping) Purity HPLC Purity (>98%?) Identity->Purity Match Identity->Reject Mismatch Chiral Chiral Purity (>99% ee?) Purity->Chiral Pass Purity->Reject Fail (<98%) Chiral->Reject Fail (Racemized) Release RELEASE FOR SYNTHESIS Chiral->Release Pass

Figure 1: Quality Control Decision Matrix for incoming raw material verification.

Part 4: Handling, Stability, and Synthesis Logic
4.1 Stability & Storage
  • Moisture Sensitivity: The Boc group, particularly on the imidazole ring (

    
    ), is sensitive to hydrolysis. Moisture ingress can lead to deprotection, yielding Boc-N-Me-D-His-OH (mono-protected), which has different solubility and reactivity profiles.
    
  • Storage Protocol: Store at -20°C in a sealed container with desiccant. Allow the bottle to warm to room temperature before opening to prevent condensation.

4.2 The Role of

-Boc in Racemization Suppression

One of the primary reasons for using the di-Boc derivative (Boc-N-Me-D-His(Boc)-OH) rather than the mono-protected version is to suppress racemization .

During peptide coupling, the imidazole nitrogen (


 or 

) can act as an intramolecular base, abstracting the

-proton and leading to an enol intermediate that destroys chirality.[1] The Electron-Withdrawing Group (EWG) nature of the Boc group on the imidazole ring reduces the basicity of the nitrogen, thereby inhibiting this pathway.

Racemization_Pathway Activated Activated His Species (O-Acylurea) Base Imidazole Nitrogen (Basic Lone Pair) Activated->Base Unprotected Sidechain Protected Nim-Boc Protected (Reduced Basicity) Activated->Protected With Nim-Boc Abstraction Alpha-Proton Abstraction Base->Abstraction Intramolecular Racemate Racemized Product (DL-Mix) Abstraction->Racemate Protected->Base Blocks Stable Chirally Pure Product (D-Isomer) Protected->Stable Coupling

Figure 2: Mechanism of racemization suppression via Nim-Boc protection.

4.3 Application in Peptide Synthesis
  • Usage: This reagent is typically used as the N-terminal residue in Solid Phase Peptide Synthesis (SPPS) or in solution-phase convergent synthesis.

  • Deprotection: Treatment with TFA (Trifluoroacetic acid) removes both the

    
    -Boc and the 
    
    
    
    -Boc groups simultaneously, yielding the free amine/imidazole N-methyl-D-Histidine terminus.
  • Incompatibility: It cannot be used in the middle of a Boc-SPPS sequence because the side-chain protection would be lost during the repetitive TFA deprotection cycles. For mid-sequence insertion, a more stable side-chain group (e.g., DNP or Tosyl) is required.

References
  • Next Peptide . (n.d.). Boc-N-Me-D-His(Boc)-OH Product Specifications. Retrieved October 26, 2023, from [Link] (CAS Confirmation: 2044710-77-0).

  • PubChem . (2025). Boc-His(Boc)-OH Compound Summary. National Library of Medicine. Retrieved from [Link].

  • ResearchGate . (2012). Stability of N-BOC-group during RP-chromatography. Retrieved from [Link].

Sources

Methodological & Application

Application Note: Manual vs. Automated Coupling of Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methyl amino acids into peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and oral bioavailability.[1] However, the introduction of the methyl group on the amide nitrogen creates significant steric hindrance and eliminates a hydrogen bond donor, drastically reducing the kinetics of the subsequent acylation step.

This guide analyzes the operational and chemical distinctions between Manual and Automated coupling strategies. While automated microwave-assisted synthesis offers superior throughput and kinetic energy input, manual synthesis remains the "gold standard" for process optimization and the conservation of precious reagents.

The Steric Challenge: Mechanism & Causality

To troubleshoot N-methyl coupling, one must understand the physical barrier.[2] Unlike standard amino acids, N-methylated residues induce a local conformational constraint.

  • Nucleophilicity Reduction: The secondary amine of an N-methyl amino acid is more basic but sterically crowded. The methyl group acts as a shield, obstructing the approach of the incoming activated ester.

  • Cis/Trans Isomerism: N-methylation lowers the energy barrier for cis-peptide bond formation. The cis-conformer places the N-methyl group and the side chain in close proximity, further hindering the nucleophilic attack required for chain elongation.

  • Aggregation: The loss of the amide proton removes a hydrogen bond donor, altering the solvation properties of the growing chain and often leading to on-resin aggregation ("beta-sheet formation"), which collapses the resin matrix and halts synthesis.

Strategic Decision Matrix: Manual vs. Automated

The choice between manual and automated workflows should be dictated by the phase of development and the specific sequence difficulty.

DecisionMatrix Start Start: N-Methyl Coupling Required Scale Scale / Reagent Cost? Start->Scale SmallScale < 100 mg / Precious Reagent Scale->SmallScale High Cost/Low Scale LargeScale > 100 mg / Standard Reagent Scale->LargeScale Production Scale Manual MANUAL PROTOCOL (Visual Monitoring) SmallScale->Manual Auto AUTOMATED PROTOCOL (Microwave Assisted) LargeScale->Auto DiffCheck Sequence Difficulty? (e.g., consecutive N-Me) Manual->DiffCheck MWCheck Microwave Available? Auto->MWCheck DoubleCouple Double Coupling (HATU/HOAt) DiffCheck->DoubleCouple Difficult HighTemp High Temp (75°C) COMU/Oxyma MWCheck->HighTemp Yes Optimization Fallback to Manual for Optimization MWCheck->Optimization No

Caption: Decision logic for selecting coupling strategy based on scale, reagent cost, and equipment availability.

Reagent Selection Guide

Standard reagents (HBTU/HOBt) are generally insufficient for N-methyl couplings.[2] The following hierarchy is recommended based on coupling efficiency:

Reagent ClassReagentEfficiencyRecommended Use
Phosphonium PyAOP [2][3][4] ★★★★★Best for N-Me to N-Me. Highly reactive, expensive.
Uronium HATU [2][4] ★★★★☆Standard for Difficult Couplings. Gold standard for manual synthesis.
Uronium (Green) COMU [3][4] ★★★★☆Best for Microwave. Safer than HATU (non-explosive), high efficiency at high T.
Carbodiimide DIC/Oxyma ★★★☆☆Good for standard automated runs; prevents racemization better than bases.
Standard HBTU/HCTU[2][3] ★☆☆☆☆Avoid. Kinetics are too slow for hindered amines.

Detailed Protocols

Protocol A: Manual Coupling (The "Double-Hit" Strategy)

Best for: Optimization, expensive non-natural amino acids, and sequences prone to aggregation.

Rationale: Manual synthesis allows for the Chloranil Test , the only reliable visual method to detect secondary amines. The "Double-Hit" strategy uses a chaotropic salt wash to disrupt aggregation between couplings.

Materials:

  • Resin-bound N-methyl peptide.[1]

  • Fmoc-Amino Acid (4 eq).

  • Activator: HATU (3.8 eq) or PyAOP (3.8 eq).

  • Base: HOAt (4 eq) - Critical additive for N-methyls.

  • Base: DIEA (Diisopropylethylamine) (8 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • The Chloranil Test (Validation Step):

    • Take a few resin beads.[5][6]

    • Add 2 drops 2% Acetaldehyde in DMF .

    • Add 2 drops 2% p-Chloranil in DMF .

    • Result: Beads turn Dark Blue/Green = Free secondary amine present (Ready to couple).

  • Activation (Pre-mix): Dissolve Fmoc-AA, HATU, and HOAt in minimal DMF. Add DIEA. Let activate for 30-60 seconds (yellow color develops).

  • Coupling 1: Add mixture to resin. Agitate for 2 hours at Room Temp.

  • Wash: Drain and wash with DMF (3x).

  • The "Magic Wash" (Optional but Recommended): Wash resin with 0.1M LiCl in DMF to disrupt beta-sheet aggregation.

  • Coupling 2 (Re-hit): Repeat step 3 and 4 with fresh reagents for 1 hour .

  • Validation: Repeat Chloranil Test.

    • Result: Beads Colorless/Yellow = Complete Coupling.[6]

    • Result: Beads Blue = Incomplete.[5] Proceed to Protocol B (Microwave) or Acetyl-Capping.

Protocol B: Automated Microwave Coupling

Best for: Production, long sequences, and high-throughput libraries.

Rationale: Microwave energy (dielectric heating) directly transfers energy to the dipole moments of the polar reagents, overcoming the activation energy barrier created by steric hindrance.

Parameters (CEM Liberty Blue / Biotage Initiator style):

ParameterSettingNotes
Temperature 75°C90°C can be used for non-Cys/His residues.
Time 10 minutesStandard coupling is 2-5 min; N-Me requires extension.
Power Dynamic (30-50W)Maintain constant temp; avoid overshoot.
Reagents 0.5M COMU / OxymaCOMU is more stable than HATU at high temps.
Base 1M DIEA in NMPNMP swells resin better than DMF at high temps.

Step-by-Step Procedure:

  • Programming: Set the synthesizer for a "Double Couple" cycle specifically for the residue following the N-methyl amino acid.

  • Reagent Prep: Use Oxyma Pure instead of HOAt (safer for automation).

  • Cycle 1: Ramp to 75°C over 2 mins; hold 8 mins. Drain.

  • Cycle 2: Ramp to 75°C over 2 mins; hold 8 mins. Drain.

  • Capping (Mandatory): Automated capping with Acetic Anhydride/Pyridine is required after the double couple to terminate any unreacted N-methyl chains, preventing deletion sequences (n-1 impurities) which are impossible to purify later.

Visualization of the Coupling Workflow

The following diagram illustrates the critical checkpoints where manual and automated workflows diverge to handle the specific chemistry of N-methyls.

CouplingWorkflow cluster_0 Cycle Start cluster_1 Monitoring (Manual Only) cluster_2 Coupling Strategy Deprotect Fmoc Removal (20% Piperidine) Wash DMF Wash Deprotect->Wash Chloranil Chloranil Test (Secondary Amine) Wash->Chloranil Result Blue Beads? (Yes = Proceed) Chloranil->Result Activation Activation (HATU/HOAt or COMU) Result->Activation Confirmed StericBarrier STERIC BARRIER (N-Me Group) Activation->StericBarrier ManualPath Manual: 2 hrs + LiCl Wash StericBarrier->ManualPath AutoPath Auto: MW 75°C 10 mins StericBarrier->AutoPath Repeat Repeat Cycle ManualPath->Repeat Double Couple AutoPath->Repeat Double Couple Capping Acetylation Cap (Prevent Deletions) Repeat->Capping Final Step

Caption: Workflow highlighting the critical monitoring and energy-input steps required for N-methyl coupling.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Kaiser Test is Negative (Yellow) False NegativeDo not trust Kaiser for N-Me. Use Chloranil or Isatin tests.
Low Yield / Deletion Sequence Incomplete CouplingSwitch to PyAOP (Phosphonium salt) and increase temp to 50°C (Manual) or 75°C (Auto).
Racemization (D-isomer) OverheatingUse Oxyma/DIC instead of HATU/Base. Lower MW temp to 50°C for Cys/His.
Diketopiperazine (DKP) Formation Side ReactionOccurs during deprotection of the 2nd residue after N-Me. Use Trityl-protected amino acids or short deprotection times.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1][7]Link

  • BenchChem. (2025).[2][6][8][9] Manual vs. Automated Synthesis of Peptides: An Application and Protocol Guide.Link

  • Aapptec. (n.d.). Technical Support Information Bulletin 1189: Tests for Unprotected Proline (Chloranil Test).Link

  • National Institutes of Health (NIH). (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[10] PMC4037569. Link

Sources

Best coupling reagents for sterically hindered Boc-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Amino Acids

Executive Summary

Coupling sterically hindered amino acids—such as


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and

-branched residues (e.g., Val, Ile)—presents a kinetic bottleneck in peptide synthesis. Standard carbodiimide (DCC/DIC) or phosphonium (BOP) chemistries often fail, leading to deletion sequences, low yields, and extensive racemization due to prolonged activation times.

This guide details the "Next-Generation" coupling reagents—HATU , COMU , and TFFH —specifically optimized for Boc-chemistry workflows. We prioritize protocols that mitigate the slower kinetics of hindered nucleophiles while maintaining the integrity of the acid-labile Boc group.

Mechanistic Insight: The Steric Challenge

In hindered systems, the nucleophilic attack of the amine on the activated ester is retarded by steric clash. This delay allows competing pathways to dominate, primarily:

  • Oxazolone Formation: The activated amino acid cyclizes to form an oxazolone. While oxazolones can still couple, they are prone to racemization via enolization.

  • N-Acyl Urea Formation: In carbodiimide chemistries, the

    
    -acylisourea rearranges to an unreactive 
    
    
    
    -acyl urea.
  • Guanidinylation: With uronium/aminium reagents (HBTU/HATU), the excess reagent can react with the slow-reacting free amine, permanently capping it as a guanidine species.

The Solution: Use reagents that generate highly reactive active esters (OAt, Oxyma) or acid fluorides, which are small enough to bypass steric shields.

Diagram 1: Steric Bottleneck & Activation Pathways[1]

CouplingMechanism cluster_kinetics Kinetic Competition BocAA Boc-Amino Acid ActiveEster Activated Species (OAt / Oxyma / Acid Fluoride) BocAA->ActiveEster Activation Activator Coupling Reagent (HATU/COMU/TFFH) Activator->ActiveEster Product Peptide Bond (Boc-AA-AA-Peptide) ActiveEster->Product Fast Attack (Ideal) SideRxn Side Reactions (Racemization/Guanidinylation) ActiveEster->SideRxn Slow Attack (Steric Clash) Amine Hindered Amine (H-Aib-Peptide) Amine->Product

Caption: Kinetic competition in hindered couplings. Success depends on the rate of aminolysis (


) exceeding the rate of racemization/side-reaction (

).

Reagent Selection Matrix

ReagentClassBest ApplicationMechanism BenefitBoc-Chem Compatibility
HATU Aminium (Guanidinium)General hindered couplings (Val, Ile).Generates OAt ester; Pyridine nitrogen provides anchimeric assistance (7-membered ring transition).High. Stable to base. Avoid excess to prevent guanidinylation.
COMU Uronium (Oxyma-based)"Green" synthesis; High efficiency.[1][2]Generates Oxyma ester; Safer (non-explosive); Higher solubility in green solvents.High. Excellent solubility allows high concentration kinetics.
TFFH FluoroformamidiniumExtreme hindrance (Aib-Aib, N-Me).Generates Acid Fluoride ; Smallest leaving group (F-) minimizes steric bulk.Excellent. Acid fluorides are highly stable to Boc-compatible bases.
PyAOP Phosphonium

-Methylated residues.[3][4]
Avoids guanidinylation; Phosphonium salts do not cap amines.High. Preferred over HATU for slow cyclizations.

Detailed Protocols

Protocol A: The "Gold Standard" HATU/HOAt Method

Best for:


-branched amino acids (Ile, Val, Thr) and moderate hindrance.

Reagents:

  • Boc-Amino Acid (1.0 equiv)

  • HATU (0.95 - 1.0 equiv) — Do not use excess.

  • HOAt (1.0 equiv) — Optional but recommended for max efficiency.

  • DIPEA (2.0 equiv)

  • Solvent: DMF or NMP (anhydrous).

Procedure:

  • Dissolve Boc-Amino Acid and HATU in minimal DMF (0.2 M concentration).

  • Add DIPEA.[1][5] The solution will turn yellow (activation).

  • Pre-activation: Stir for exactly 30-60 seconds . Note: Long pre-activation can lead to racemization.

  • Add the solution immediately to the resin-bound amine or free amine component.

  • React for 1–2 hours at Room Temperature (RT).

  • Double Coupling: For difficult sequences, drain and repeat with fresh reagents.

Why it works: The 7-azabenzotriazole (HOAt) group exerts a "neighboring group effect" via its pyridine nitrogen, accelerating the acylation rate by ~100x compared to HOBt.

Protocol B: The "Green & Efficient" COMU/Oxyma Method

Best for: Routine hindered couplings, microwave synthesis, and safety-conscious labs.

Reagents:

  • Boc-Amino Acid (1.0 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv) — Acts as a scavenger and additive.

  • DIPEA (2.0 equiv)

  • Solvent: DMF, 2-MeTHF, or EtOAc.[6]

Procedure:

  • Dissolve Boc-Amino Acid, COMU, and Oxyma Pure in solvent.

  • Add DIPEA (or TMP - 2,4,6-collidine for extremely acid-sensitive substrates).

  • Add immediately to the amine component.

  • React for 30–60 minutes.

  • Visual Check: The reaction mixture typically turns deep blue/red depending on the solvent, aiding visual monitoring.

Why it works: COMU releases Oxyma, which forms a highly reactive ester with lower epimerization risk than OBt esters. It eliminates the risk of explosion associated with benzotriazoles.[2][7]

Protocol C: The "Heavy Artillery" TFFH (Acid Fluoride) Method

Best for: Aib-Aib coupling, N-Methyl-to-N-Methyl coupling, and "impossible" sequences.

Reagents:

  • Boc-Amino Acid (1.0 equiv)

  • TFFH (1.0 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DCM or DMF (DCM often yields better acid fluoride conversion).

Procedure:

  • Activation (In Situ): Dissolve Boc-Amino Acid and TFFH in anhydrous DCM (or DMF).

  • Add DIPEA.[1][5]

  • Stir for 15–30 minutes to ensure full conversion to the Acid Fluoride (Boc-AA-F). Note: Acid fluorides are stable; unlike active esters, longer activation is safe.

  • Add the mixture to the hindered amine component.

  • React for 2–12 hours (kinetics are slower but steady).

  • Optional: Heating to 50°C (if resin allows) significantly improves yield for Aib-Aib couplings.

Why it works: The fluoride leaving group is physically small (atomic radius ~147 pm), allowing the activated carbonyl to penetrate the steric shield of the incoming nucleophile where bulky OBt/OAt groups cannot.

Decision Tree for Reagent Selection

DecisionTree Start Start: Hindered Boc-Coupling IsExtreme Is hindrance extreme? (e.g., Aib-Aib, N-Me-N-Me) Start->IsExtreme ExtremeYes Yes IsExtreme->ExtremeYes High Steric Bulk ExtremeNo No (e.g., Val, Ile, Pro) IsExtreme->ExtremeNo Moderate UseTFFH Protocol C: TFFH (Acid Fluoride) ExtremeYes->UseTFFH IsNMe Is N-terminus Methylated? ExtremeNo->IsNMe NMeYes Yes IsNMe->NMeYes NMeNo No IsNMe->NMeNo UsePyAOP Use PyAOP (Avoids Guanidinylation) NMeYes->UsePyAOP GreenReq Green Solvent Required? NMeNo->GreenReq GreenYes Yes GreenReq->GreenYes GreenNo No GreenReq->GreenNo UseCOMU Protocol B: COMU/Oxyma GreenYes->UseCOMU UseHATU Protocol A: HATU/HOAt GreenNo->UseHATU

Caption: Strategic selection workflow. TFFH is the "break-glass" option for extreme hindrance, while COMU/HATU serve as efficient workhorses.

Troubleshooting & Optimization

  • Guanidinylation (The "Dead End"):

    • Symptom:[2][3][4][5][6][8][9][10][11][12] Mass spec shows +17 Da or +42 Da adducts (depending on reagent) on the N-terminus.

    • Cause: Excess HATU/HBTU reacting with the amine.[12]

    • Fix: Use PyAOP or PyBOP (Phosphonium salts) instead of Uronium salts. Phosphoniums cannot guanidinylate amines.

  • Racemization (The "Silent Killer"):

    • Symptom:[3][4][5][6][8][9][10][11][12] D-isomer impurities.

    • Cause: Slow coupling + high base concentration.

    • Fix: Switch to COMU/Oxyma with TMP (2,4,6-collidine) as the base. TMP is a weaker, non-nucleophilic base that minimizes proton abstraction from the

      
      -carbon.
      
  • Solubility Issues:

    • Fix: For Boc-amino acids that are poorly soluble, COMU is superior due to its morpholine ring. Alternatively, use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1).

References

  • Carpino, L. A., & El-Faham, A. (1995).[9] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][6][9] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3] Chemistry – A European Journal. Link

  • Coste, J., et al. (1990).[11] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal. Link

Sources

Introduction: The Significance of N-Methylated D-Histidine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Incorporation of Boc-N-Me-D-His(Boc)-OH in Solid-Phase Peptide Synthesis: A Comparative Analysis of N-Terminal vs. Internal Positioning

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties. Among these, N-methylated amino acids are of particular interest as they can significantly improve metabolic stability, proteolytic resistance, and oral bioavailability.[1][2] The N-methyl group on the amide backbone introduces a conformational constraint and removes the hydrogen bond donor capability, which can modulate the peptide's secondary structure and binding affinity to its target.

Specifically, the introduction of D-histidine residues can influence the charge state and chelating properties of a peptide, while the D-configuration itself provides resistance to enzymatic degradation. The compound at the center of this guide, Boc-N-Me-D-His(Boc)-OH, combines these advantageous features: N-methylation for enhanced stability and bioavailability, a D-amino acid for enzymatic resistance, and a histidine side chain for functional activity.

However, the unique structural features of Boc-N-Me-D-His(Boc)-OH present distinct challenges during solid-phase peptide synthesis (SPPS). The N-methyl group introduces significant steric hindrance, which can drastically slow down coupling reactions.[3][4] Furthermore, the histidine residue is notoriously prone to racemization during the activation step of the coupling process.[5][6][7] This guide provides a detailed analysis and robust protocols for the successful incorporation of this valuable building block, with a special focus on the strategic differences between placing it at an internal position versus the N-terminus of a peptide chain.

Core Challenge: Steric Hindrance and Racemization

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine, which is a much poorer nucleophile than the primary amine of a standard amino acid. This steric hindrance can lead to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide. Consequently, more forceful coupling conditions, including highly reactive activating agents and extended reaction times, are often necessary.[3]

Simultaneously, the imidazole ring of histidine can catalyze the racemization of the activated amino acid by abstracting the alpha-proton.[6][7] While the Boc protection on the imidazole nitrogen of Boc-N-Me-D-His(Boc)-OH mitigates this risk by withdrawing electron density from the ring, the choice of coupling reagent and conditions remains critical to preserve stereochemical integrity.[8]

Part 1: Internal Incorporation of Boc-N-Me-D-His(Boc)-OH

When incorporating Boc-N-Me-D-His(Boc)-OH at an internal position, the key challenge is coupling it onto a resin-bound peptide chain that possesses a free N-terminal primary amine. While the nucleophile is not sterically hindered in this case, the incoming activated N-methylated amino acid is.

Workflow for Internal Incorporation

internal_incorporation cluster_pre_coupling Peptide Preparation cluster_coupling Coupling Step Resin Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling to Resin Neutralization->Coupling Add activated aa Activation Activation of Boc-N-Me-D-His(Boc)-OH Activation->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next_Cycle Continue SPPS Cycle Wash->Next_Cycle

Caption: Workflow for internal incorporation of Boc-N-Me-D-His(Boc)-OH.

Protocol for Internal Incorporation

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation: Start with the peptide-resin that has a deprotected N-terminal amine, ready for the next coupling cycle.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents (0.4 mmol) of Boc-N-Me-D-His(Boc)-OH and 3.9 equivalents (0.39 mmol) of an activating agent (e.g., HATU) in N,N-Dimethylformamide (DMF).

    • Add 8 equivalents (0.8 mmol) of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), to the activation mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The use of HATU is recommended for its effectiveness with sterically hindered amino acids.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for an extended period, typically 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is crucial for driving the reaction to completion.

  • Monitoring the Coupling:

    • Perform a qualitative test to check for the presence of free primary amines (e.g., the Kaiser test). A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, a second coupling (recoupling) is recommended. Repeat steps 2 and 3.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted primary amines, perform a capping step with acetic anhydride and a base like DIEA in DMF.

  • Deprotection: Proceed with the standard Boc deprotection step (e.g., using Trifluoroacetic acid (TFA) in DCM) to expose the N-methyl amine for the next coupling.

Part 2: N-Terminal Incorporation of Boc-N-Me-D-His(Boc)-OH

Incorporating Boc-N-Me-D-His(Boc)-OH at the N-terminus presents a different challenge: coupling a sterically hindered amino acid onto a sterically hindered N-methylated amine of the preceding residue (if that residue is also N-methylated), or simply capping the peptide chain. In the context of this guide, we will focus on its addition as the final amino acid. The challenge here is coupling the incoming Boc-N-Me-D-His(Boc)-OH to the secondary amine of the previously incorporated N-methylated residue.

Workflow for N-Terminal Incorporation

nterminal_incorporation cluster_coupling Final Coupling Step Resin Resin-Bound Peptide (N-terminal secondary amine) Coupling Coupling to N-terminus Resin->Coupling Add activated aa Activation Activation of Boc-N-Me-D-His(Boc)-OH (e.g., with PyBroP) Activation->Coupling Wash Wash (DMF, DCM) Coupling->Wash Final_Cleavage Final Cleavage and Deprotection Wash->Final_Cleavage

Caption: Workflow for N-terminal incorporation of Boc-N-Me-D-His(Boc)-OH.

Protocol for N-Terminal Incorporation

This protocol is for the final coupling step in the peptide synthesis.

  • Resin Preparation: Start with the peptide-resin where the penultimate amino acid's N-terminal protecting group has been removed, exposing the amine for the final coupling.

  • Amino Acid Activation:

    • Due to the increased steric hindrance of coupling onto a secondary amine, a more potent coupling reagent may be required. Bromo-tris-pyrrolidino phosphonium hexafluorophosphate (PyBroP) is an excellent choice for such challenging couplings.[1][9]

    • Dissolve 3 equivalents (0.3 mmol) of Boc-N-Me-D-His(Boc)-OH in a mixture of DCM and DMF. Add this to the resin.

    • Add 3 equivalents (0.3 mmol) of PyBroP and cool the reaction vessel to 0°C.

    • Add 9 equivalents (0.9 mmol) of DIEA and allow the reaction to proceed for 1 minute at 0°C, followed by 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Monitoring the disappearance of the secondary amine is more challenging than for primary amines. The bromophenol blue test is a suitable alternative to the Kaiser test for secondary amines.[1] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

    • If the coupling is incomplete, a recoupling is necessary.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM.

  • Final Steps: The peptide is now fully assembled. Proceed to the final cleavage from the resin and simultaneous removal of the Boc and other acid-labile side-chain protecting groups. This is typically done with a strong acid cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers to prevent side reactions.[10]

Comparative Summary and Key Considerations

ParameterInternal IncorporationN-Terminal IncorporationRationale
Primary Challenge Coupling a sterically hindered activated amino acid to a primary amine.Coupling a sterically hindered activated amino acid to a secondary amine (if the previous residue is N-methylated).The nucleophilicity of the resin-bound amine is the key difference.
Recommended Coupling Reagent HATU/DIEAPyBroP/DIEAPyBroP is generally more effective for highly hindered couplings, such as N-methyl to N-methyl linkages.[1][9]
Reaction Time 2-4 hours2-4 hours (potentially longer)Both require extended times, but N-terminal coupling to another N-methylated residue is often the slowest step.
Monitoring Method Kaiser Test (for primary amines)Bromophenol Blue Test (for secondary amines)Different qualitative tests are needed for primary vs. secondary amines.[1]
Potential Side Reactions Incomplete coupling leading to deletion sequences. Racemization of the D-His residue.Severe incomplete coupling. Racemization of the D-His residue.The risk of incomplete coupling is higher at the N-terminus due to accumulated steric hindrance.

Conclusion

The successful incorporation of Boc-N-Me-D-His(Boc)-OH is a challenging yet achievable goal in SPPS. A clear understanding of the distinct challenges posed by its position within the peptide sequence is paramount. For internal incorporation, the focus is on overcoming the steric hindrance of the incoming amino acid with robust activation using reagents like HATU. For N-terminal incorporation, especially when coupling to another N-methylated residue, the challenge is amplified, often necessitating the use of more potent reagents like PyBroP. In both scenarios, extended coupling times and careful monitoring are essential to ensure high-purity synthesis and preserve the stereochemical integrity of the D-histidine residue. By employing the strategic approaches and detailed protocols outlined in this guide, researchers can effectively leverage the beneficial properties of N-methylated D-histidine to advance the development of novel peptide therapeutics.

References

  • Benchchem. Boc-His(Boc)-OH physical and chemical properties for synthesis. 11

  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. 5

  • Advanced ChemTech. Boc-N-Me-His(Boc)-OH. 12

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. 6

  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis.

  • aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 1

  • MedchemExpress.com. Boc-His(Boc)-OH (N,N'-Di-tert-butoxycarbonyl-L-histidine). 14

  • Benchchem. Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. 7

  • The Importance of Boc-D-His(Tos)-OH in Modern Peptide Synthesis. 15

  • PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. 3

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. 2

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 16

  • ACS Publications. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. 17

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. 18

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 19

  • ChemPep. Boc Solid Phase Peptide Synthesis. 10

  • AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. 8

  • Reddit. (2023). SPPS for N Methylated Peptides. 20

  • NIH PubChem. Boc-His(Boc)-OH. 21

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 22

  • CDN. N-Terminus Acetylation Protocol. 23

  • NIH. Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. 24

  • ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. 25

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 4

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. 26

  • Methods and protocols of modern solid phase peptide synthesis. (2014). 27

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. 28

  • AAPPTEC. Peptide Synthesis - FAQ. 9

Sources

Application Note: Advanced Handling of Hygroscopic Boc-Protected Histidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide addresses the critical instability of Boc-His(X)-OH derivatives caused by their inherent hygroscopicity. Histidine is unique among amino acids due to the imidazole ring, which acts as an internal base, catalyzing both racemization and hydrolysis when moisture is present. This document provides validated protocols for the storage, drying, and handling of Boc-His(DNP)-OH , Boc-His(Tos)-OH , and Boc-His(Bom)-OH to ensure high-fidelity Solid Phase Peptide Synthesis (SPPS).

The Science of Instability: Why Moisture Matters

Unlike aliphatic amino acids (e.g., Boc-Ala-OH), Boc-Histidine derivatives are chemically dynamic solids. The imidazole side chain creates two specific failure modes when exposed to atmospheric moisture:

A. Moisture-Induced Racemization (The Azlactone Pathway)

The imidazole nitrogen (specifically the


-nitrogen) can abstract the 

-proton of the activated amino acid. Water facilitates this proton transfer, stabilizing the transition state and leading to the formation of an azlactone intermediate. This results in the loss of chirality (

isomerization).
  • Consequence: Accumulation of diastereomeric impurities (D-His peptides) that are often inseparable by standard RP-HPLC.

B. Premature Hydrolysis (Specific to Tosyl Protection)

Boc-His(Tos)-OH is particularly sensitive. The tosyl group (sulfonamide bond) is electron-withdrawing, making the imidazole ring less basic but the derivative more prone to hydrolysis if wet.

  • Consequence: Loss of the protecting group before synthesis, leading to side-chain branching.

C. Visualizing the Failure Mode

The following diagram illustrates the mechanistic impact of moisture on Boc-His coupling integrity.

MoistureDegradation Moisture Atmospheric Moisture (>40% RH) Weighing Weighing Event (Open Vessel) Moisture->Weighing Absorption BocHis Boc-His(X)-OH (Solid Powder) BocHis->Weighing Exposure Path1 Hydrolysis of Activated Ester Weighing->Path1 Excess Water Path2 Imidazole-Catalyzed Racemization Weighing->Path2 Proton Transfer Result1 Deletion Sequences (Missing His) Path1->Result1 Result2 D-His Impurities (Difficult Separation) Path2->Result2

Figure 1: The cascade of chemical failures initiated by moisture absorption during the handling of Boc-Histidine.

Comparative Stability of Boc-His Derivatives

Different side-chain protecting groups exhibit varying degrees of hygroscopicity and stability.

DerivativeProtecting GroupHygroscopicityStability RisksHandling Priority
Boc-His(DNP)-OH DinitrophenylHigh Light Sensitive; Stable to TFA.Store in amber vials; Desiccate.
Boc-His(Tos)-OH TosylModerate Unstable in wet DMF; Tosyl hydrolysis.Critical: Use anhydrous solvents only.
Boc-His(Bom)-OH BenzyloxymethylLowFormaldehyde release (rare); Very stable.Standard cold storage.
Boc-His(Trt)-OH TritylModerateSteric hindrance; Trt is acid labile.Keep cool; Avoid acidic vapors.

Protocol A: The "Equilibration" Storage Workflow

Objective: Prevent condensation on cold reagents. Principle: Opening a bottle stored at -20°C in a room at 25°C/60% RH causes immediate condensation of water vapor onto the powder.

Step-by-Step Methodology:

  • Retrieval: Remove the Boc-His container from the freezer (-20°C).

  • Desiccation: Place the sealed container immediately into a desiccator containing silica gel or Drierite™.

  • Warming: Allow the container to warm to ambient temperature (minimum 3 hours for 25g bottles; overnight for >100g bottles).

  • Verification: Wipe the exterior of the bottle. If condensation is visible or the bottle feels cold, do not open .

  • Opening: Open only inside a glove box or a low-humidity weighing station.

Protocol B: Deep Drying with Phosphorus Pentoxide ( )

For critical GMP synthesis or when using older batches of Boc-His(Tos)-OH , standard vacuum drying is insufficient.

Safety Warning:


 is extremely corrosive and reacts violently with water. Wear full PPE.

Equipment:

  • Vacuum Desiccator (Glass) or Drying Pistol (Abderhalden).

  • High-vacuum pump (< 1 mbar).

  • Phosphorus Pentoxide (

    
    ).
    
  • Fine mesh tray or open glass vial.

Protocol:

  • Preparation: Place a layer of

    
     in the bottom of the desiccator. Cover with a protective screen to prevent powder scattering.
    
  • Transfer: Transfer the specific amount of Boc-His derivative needed for the synthesis into an open glass vial. Do not dry the entire stock bottle repeatedly.

  • Vacuum: Place the vial in the desiccator. Apply high vacuum (< 1 mbar) at Room Temperature.

    • Note: Do not heat Boc-His(Tos)-OH above 40°C during drying as it may degrade.

  • Duration: Dry for 12–16 hours (Overnight).

  • Restoration: Vent the desiccator with dry Nitrogen or Argon gas, not ambient air.

  • Usage: Cap the vial immediately under inert gas and use within 4 hours.

Protocol C: The "Inert Weighing" Workflow

This workflow minimizes exposure during the critical weighing step.

HandlingWorkflow Start Equilibrated Reagent Step1 Flush Weighing Area with N2 Start->Step1 Step2 Weigh Rapidly (< 2 mins) Step1->Step2 Step3 Dissolve in Anhydrous DMF Step2->Step3 Step4 Add Activator (HBTU/HATU) Step3->Step4 Immediate Activation

Figure 2: Optimized workflow for handling hygroscopic histidine derivatives to minimize atmospheric exposure.

Key Operational Details:

  • Solvent Choice: Use only Anhydrous DMF (Dimethylformamide) or NMP. Do not use standard grade solvents.

  • Activation Timing: Do not pre-activate Boc-His derivatives for long periods. Add the activator (e.g., HBTU/DIEA) immediately before adding to the resin to minimize the window for racemization.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Low Coupling Yield Wet Boc-His(Tos)-OH caused hydrolysis.Dry reagent over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Protocol B). Use fresh anhydrous DMF.
Yellow Peptide (Post-Cleavage) Incomplete removal of DNP group.DNP requires thiolysis (e.g., 20% mercaptoethanol in DMF) before HF cleavage. Acid alone does not remove DNP.
High D-His Content Slow coupling in the presence of moisture.Switch to Boc-His(Bom)-OH (more stable). Ensure base (DIEA) is not in large excess (>3 eq).
Clumped Powder Moisture absorption in stock bottle.The stock is compromised. Recrystallize or discard. Do not chip out clumps; stoichiometry will be incorrect.

References

  • Sigma-Aldrich. Product Specification: Boc-His(Dnp)-OH.[1] Retrieved from

  • National Institutes of Health (PubChem). Boc-His(Trt)-OH Compound Summary. Retrieved from

  • BenchChem. A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from

  • ChemicalBook. Boc-His(DNP)-OH Properties and Safety. Retrieved from

  • ResearchGate. Discussion on Histidine Racemization and Handling. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Boc-N-Me-D-His(Boc)-OH in peptide synthesis. Our guidance is grounded in established chemical principles and field-proven experience to ensure your experimental success.

Introduction: The Challenge of a Triply Hindered Amino Acid

Boc-N-Me-D-His(Boc)-OH is a unique and valuable building block for introducing N-methylated histidine residues into peptides, a modification known to enhance proteolytic stability and conformational rigidity. However, its successful incorporation is often challenging due to a "triple threat" of steric hindrance:

  • Nα-methylation: The methyl group on the alpha-nitrogen significantly reduces its nucleophilicity and sterically shields it from the incoming activated carboxyl group.

  • N-im-Boc Protection: The bulky tert-butyloxycarbonyl (Boc) group on the imidazole side chain adds considerable steric bulk in the vicinity of the reactive centers.

  • α-Amino Boc Protection: The N-terminal Boc group further contributes to the overall steric congestion around the molecule.

This cumulative steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in low yields and the formation of deletion sequences. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a consistently low coupling yield when using Boc-N-Me-D-His(Boc)-OH with standard coupling reagents like DIC/HOBt?

A1: The primary reason for low coupling yields with Boc-N-Me-D-His(Boc)-OH is the severe steric hindrance imparted by the N-methyl group and the two bulky Boc protecting groups.[1] Standard carbodiimide-based coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) are often not potent enough to overcome this steric barrier and facilitate efficient amide bond formation in a reasonable timeframe. The reduced nucleophilicity of the N-methylated amine further exacerbates this issue.

Q2: What are the most effective coupling reagents for incorporating Boc-N-Me-D-His(Boc)-OH?

A2: For sterically demanding couplings involving N-methylated amino acids, more potent in-situ activating reagents are highly recommended.[2] Uronium/aminium salts and phosphonium salts have demonstrated superior performance. Consider switching to one of the following:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and resistance to racemization.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with coupling efficiencies comparable to HATU, and it offers a better safety profile as it is not derived from the potentially explosive HOBt.[2][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is particularly effective for coupling N-methylated amino acids.

Q3: I'm still seeing incomplete coupling even with a potent reagent like HATU. What other strategies can I employ?

A3: If a single coupling with a potent reagent is insufficient, a "double coupling" strategy is a highly effective solution. This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion. For particularly stubborn couplings, extending the reaction time or gently increasing the temperature can also be beneficial, though this should be done with caution to minimize potential side reactions.

Q4: Is there a risk of racemization when using Boc-N-Me-D-His(Boc)-OH, especially with extended coupling times or elevated temperatures?

A4: Histidine residues are notoriously prone to racemization during activation due to the basicity of the imidazole ring's π-nitrogen, which can abstract the α-proton.[4][5][6] However, a key advantage of using a Boc protecting group on the imidazole side chain is its ability to significantly suppress this side reaction.[7][8] The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole nitrogen, thereby minimizing the risk of epimerization, even under more forcing conditions like elevated temperatures that might be necessary for this sterically hindered amino acid.[7]

Q5: Can the imidazole Boc group be prematurely cleaved during the coupling or subsequent steps?

A5: The Boc group is generally stable under the basic conditions of coupling and the mildly acidic conditions of some workups. However, prolonged exposure to even weak acids or repeated acid treatments can lead to partial deprotection. It is crucial to ensure that the N-terminal Boc deprotection steps using TFA are carefully controlled and that the subsequent neutralization is thorough to avoid cumulative acid exposure that could affect the side-chain Boc group.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low coupling yields with Boc-N-Me-D-His(Boc)-OH.

TroubleshootingWorkflow start Low Coupling Yield with Boc-N-Me-D-His(Boc)-OH check_reagent Q: Using standard coupling reagents (e.g., DIC/HOBt)? start->check_reagent potent_reagent A: Switch to a potent coupling reagent: HATU, HCTU, or COMU. check_reagent->potent_reagent Yes check_completion Q: Still incomplete coupling with a potent reagent? check_reagent->check_completion No potent_reagent->check_completion double_couple A: Perform a double coupling. check_completion->double_couple Yes check_monitoring Q: How is completion monitored? check_completion->check_monitoring No extend_time Consider extending coupling time (e.g., 2-4 hours or overnight). double_couple->extend_time increase_temp Consider gentle heating (e.g., 30-40°C). Monitor for side reactions. extend_time->increase_temp increase_temp->check_monitoring kaiser_test A: Use a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines). check_monitoring->kaiser_test success Coupling Successful check_monitoring->success Negative Test lcms_analysis For definitive analysis, cleave a small sample and analyze by LC-MS to identify deletion sequences. kaiser_test->lcms_analysis lcms_analysis->success StericHindrance cluster_His Boc-N-Me-D-His(Boc)-OH cluster_Im_Boc N-im-Boc Group Ca N N(Me) Ca->N C C' Ca->C H H Ca->H SideChain Side Chain Ca->SideChain N-Boc Boc N->N-Boc N-Me CH3 N->N-Me O O C->O OH OH C->OH Im-Boc Boc SideChain->Im-Boc

Caption: Steric hindrance from the N-methyl and two Boc groups.

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended as the first-line approach for coupling Boc-N-Me-D-His(Boc)-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-N-Me-D-His(Boc)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Boc-N-Me-D-His(Boc)-OH and HATU in DMF.

  • Add DIEA or Collidine to the amino acid/HATU solution and allow to pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the reaction progress.

  • If the test is positive, proceed to Protocol 2. If negative, wash the resin thoroughly with DMF.

Protocol 2: Double Coupling for Difficult Sequences

This protocol should be employed if Protocol 1 results in incomplete coupling.

Procedure:

  • Following the first coupling (Protocol 1, step 5), drain the reaction vessel.

  • Wash the resin three times with DMF.

  • Repeat steps 2-7 from Protocol 1 with a fresh solution of activated Boc-N-Me-D-His(Boc)-OH.

  • After the second coupling, a negative qualitative test should be observed. If the coupling is still incomplete, consider extending the coupling time or proceeding to Protocol 3.

Protocol 3: Elevated Temperature Coupling

This protocol should be used as a last resort for extremely difficult couplings, as elevated temperatures can increase the risk of side reactions.

Procedure:

  • Follow the procedure for Protocol 1 or 2.

  • During the agitation step(s), gently heat the reaction vessel to 30-40°C.

  • Monitor the reaction progress carefully.

  • Upon completion, allow the reaction to cool to room temperature before washing the resin.

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent has a significant impact on the successful incorporation of sterically hindered amino acids. While specific data for Boc-N-Me-D-His(Boc)-OH is not extensively published, the following table provides a general comparison of reagent effectiveness for challenging couplings, which can be extrapolated to this case.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Advantages
HATU Uronium/Aminium++++High reactivity, low racemization
COMU Uronium/Aminium++++High reactivity, improved safety profile [2][3]
HCTU Uronium/Aminium+++Good reactivity, cost-effective
PyAOP Phosphonium+++Effective for N-methylated amino acids
DIC/Oxyma Carbodiimide++Good for suppressing racemization
DIC/HOBt Carbodiimide+Standard, but often insufficient for hindered residues

References

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). HBTU and HATU: Two modern peptide coupling reagents.
  • Subiros-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Hood, C. A., Fuentes, G., Patel, H., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97-101.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., Katritch, V., Sun, T., Xiang, Z., Wootten, D., Sexton, P. M., ... & Stevens, R. C. (2013). Genetically encoded chemical probes in cells reveal the binding path of the class B G protein-coupled receptor agonist peptide. Proceedings of the National Academy of Sciences, 110(44), 17723-17728.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Histidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Coupling of N-Methyl Histidine (


-Me-His)
Audience:  Medicinal Chemists, Peptide Scientists, Drug Discovery Leads
Version:  2.1 (Current Standards)
Executive Summary: The "Double Trouble" Challenge

Coupling


-methyl histidine presents a unique convergence of two synthetic antagonists: extreme steric hindrance  and catalytic racemization .
  • Steric Wall: The

    
    -methyl group imposes a massive steric penalty, reducing the nucleophilicity of the amine (when coupling to it) and obstructing the approach of the incoming activated ester.
    
  • Chiral Instability: The imidazole side chain of Histidine acts as an intramolecular base, abstracting the

    
    -proton to form an achiral enol/oxazolone intermediate. This effect is amplified when the coupling is slow (due to sterics), creating a prolonged window for racemization to occur.
    

This guide provides a self-validating troubleshooting framework to navigate this kinetic vs. thermodynamic battlefield.

The Decision Matrix: Reagent & Condition Selection

Before starting, determine your specific coupling vector. The strategy changes depending on whether N-Me-His is the nucleophile (amine component) or the electrophile (acid component).

CouplingStrategy Start Identify Coupling Vector BranchA Scenario A: Coupling TO N-Me-His (N-Me-His is the Amine) Start->BranchA BranchB Scenario B: Coupling OF N-Me-His (N-Me-His is the Acid) Start->BranchB IssueA Primary Issue: Nucleophilicity & Sterics BranchA->IssueA SolA Solution: Maximize Electrophilicity IssueA->SolA ReagentA Reagents: PyAOP or HATU (Phosphonium/Uronium) SolA->ReagentA CondA Conditions: Microwave (50-75°C) Double Couple ReagentA->CondA IssueB Primary Issue: Racemization (Epimerization) BranchB->IssueB SolB Solution: Minimize Base Contact IssueB->SolB ReagentB Reagents: DIC + Oxyma Pure (Carbodiimide) SolB->ReagentB CondB Conditions: 0°C to RT No Microwave (Risk of D-isomer) ReagentB->CondB

Figure 1: Strategic decision tree for N-methyl histidine coupling based on the direction of peptide bond formation.

Troubleshooting Guide (FAQs)
Q1: My coupling yield is <30% when coupling to N-Me-His-resin. Standard HBTU/DIPEA failed. What now?

Diagnosis: The secondary amine of N-Me-His is sterically shielded and electronically deactivated. HBTU generates an OBt ester which is often insufficiently reactive for this specific hindered amine.

Corrective Protocol:

  • Switch Reagent: Upgrade to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . PyAOP is preferred for N-Me couplings as it avoids guanidinium formation (a side reaction possible with HATU) and generates the highly reactive OAt ester.

  • Solvent Engineering: Use a "Magic Mixture" to disrupt hydrogen bonding and aggregation.

    • Recipe: DCM/DMF/NMP (1:1:1) or 1% Triton X-100 in DMF.

  • Microwave Assist: If available, heat to 75°C for 10-15 minutes . The energy input is required to overcome the activation energy barrier of the hindered collision.

Q2: I am seeing 15-20% D-isomer (racemization) when coupling Fmoc-N-Me-His(Trt)-OH. How do I stop this?

Diagnosis: You are likely using a base-driven activation (like HATU/DIPEA) at room temperature or higher. The base (DIPEA) promotes proton abstraction from the


-carbon, catalyzed by the proximal imidazole.

Corrective Protocol:

  • Eliminate Tertiary Bases: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure . This method is "base-free" during the activation step, significantly lowering the pH and preserving chirality.

  • Protecting Group Swap: If using Trt (Trityl) protection on the Histidine side chain (

    
    ), the 
    
    
    
    nitrogen is free to facilitate racemization.
    • Gold Standard: Use Fmoc-His(Bom)-OH or Fmoc-His(Mbom)-OH .[1] The Bom (Benzyloxymethyl) group protects the

      
       position, sterically and electronically disabling the imidazole's ability to abstract the 
      
      
      
      -proton.
  • Temperature Control: Perform the activation and coupling at 0°C for the first hour, then let it warm to Room Temperature. Do NOT use microwave heating for the coupling of Histidine derivatives if chirality is critical.

Q3: The Kaiser test is ambiguous. How do I know if the coupling to N-Me-His worked?

Diagnosis: The Kaiser (Ninhydrin) test relies on primary amines and often gives false negatives (or weak colors) with secondary amines like N-methyl histidine.

Corrective Protocol:

  • Use the Chloranil or p-Nitrophenol Test: These are specific for secondary amines.

    • Chloranil:[2] Acetaldehyde/Chloranil turns blue/green in the presence of secondary amines.

  • Micro-Cleavage: The only definitive method. Cleave 2-5 mg of resin with TFA/H2O/TIS (95:2.5:2.5) for 30 mins and analyze via LC-MS. Look for the mass of the un-coupled sequence vs. the coupled sequence.

Detailed Workflow: The "Safe-Lock" Protocol

This protocol is optimized for the most difficult scenario: Coupling a bulky amino acid TO a resin-bound N-Me-His .

Reagents:

  • Activator: PyAOP (0.5 M in DMF)

  • Base: DIEA (Diisopropylethylamine) - Only used because we are coupling TO the His, not OF it.

  • Solvent: NMP (N-methylpyrrolidone) - Superior swelling for hindered sequences.

Step-by-Step:

  • Resin Preparation: Swell resin in NMP for 20 minutes.

  • Pre-Activation (External):

    • Dissolve Amino Acid (5.0 eq) and PyAOP (5.0 eq) in NMP.

    • Add DIEA (10.0 eq).

    • Critical: Activate for exactly 30 seconds before adding to resin. Prolonged activation can lead to epimerization of the incoming amino acid.

  • Coupling (Cycle 1):

    • Add mixture to resin.[2][3][4][5]

    • Microwave: 75°C for 5 minutes (or Room Temp for 2 hours).

    • Wash: DMF (3x), DCM (3x).

  • Monitoring: Perform Chloranil test. If positive (blue spots), proceed to Cycle 2.

  • Coupling (Cycle 2 - Hard Switch):

    • Change chemistry to HATU (5.0 eq) + HOAt (5.0 eq) + TMP (2,4,6-Trimethylpyridine/Collidine) (10.0 eq).

    • Why Collidine? It is a weaker, more hindered base than DIEA, reducing risk of elimination side reactions during prolonged coupling.

    • Coupling time: 12-16 hours at Room Temperature.

  • Capping:

    • If reaction is still incomplete, cap with Acetic Anhydride/Pyridine (1:9) to terminate deletion sequences.

Comparative Data: Reagent Efficiency

Table 1: Relative efficiency of coupling reagents for N-methylated sterically hindered junctions.

Reagent SystemCoupling EfficiencyRacemization RiskRecommended Use
PyAOP / DIEA High (95%+) ModerateCoupling TO N-Me-His (Best Choice)
HATU / DIEA High (90-95%)ModerateGood alternative, watch for guanidinylation
DIC / Oxyma Moderate (70-80%)Very Low Coupling OF N-Me-His (Preserves Chirality)
HBTU / DIEA Low (<40%)ModerateNot Recommended for N-Me couplings
PyBrOP High (90%)HighUse only for achiral/non-epimerizable residues
References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Merck KGaA.[6] Link

  • Aapptec. (n.d.). Coupling N-Methyl Amino Acids with PyBroP and PyAOP.Link

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[1][7] Link

  • Merck. (n.d.). Novabiochem Peptide Synthesis Reagents: Protecting Groups and Orthogonality.Link

  • ResearchGate. (2025). 4-Methoxybenzyloxymethyl group as an N-pi-protecting group for histidine to eliminate side-chain-induced racemization.[1]Link

Sources

Technical Support Center: Managing Histidine Reactivity Post-Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis, the removal of the Boc (tert-butoxycarbonyl) group from the Histidine side chain—typically occurring during TFA cleavage in Fmoc-SPPS or HF cleavage in Boc-SPPS—exposes the free imidazole ring. This ring contains a nucleophilic


-nitrogen that can readily react with activated carboxylic acids, anhydrides, or sulfonyl chlorides during subsequent steps (e.g., cyclization, fragment condensation, or conjugation).

This guide addresses how to prevent this side reaction and, critically, how to reverse it if it occurs, restoring the native Histidine residue.

Module 1: The Mechanism of Failure

Understanding why your Histidine is reacting is the first step to control. The imidazole ring exists in tautomeric forms. Upon deprotection, the unprotonated nitrogen (often the


-nitrogen) becomes a competent nucleophile.

The Acylation Trap: When you attempt to couple an N-terminal group or cyclize a peptide containing a free Histidine, the activated ester (intended for an amine) can attack the imidazole. This forms an


-acyl-histidine  species.
  • Consequence 1: Loss of yield (the acyl group is on the wrong atom).

  • Consequence 2: Racemization (the acyl-imidazole intermediate facilitates proton abstraction from the

    
    -carbon).[1]
    
  • Consequence 3: "Mass + Delta" peaks in LCMS that are labile and confusing.

Visualizing the Pathway

HisAcylation FreeHis Free Histidine (Nucleophilic Imidazole) AcylHis Nim-Acyl Histidine (Unwanted Side Product) FreeHis->AcylHis Attack on Activated Ester ActivatedEster Activated Ester (R-CO-OBt/OSu) ActivatedEster->AcylHis RestoredHis Restored Histidine AcylHis->RestoredHis Nucleophilic Attack (Reversal) AcylHOBt Acyl-HOBt (Sacrificial Species) AcylHis->AcylHOBt HOBt HOBt / Nucleophile HOBt->RestoredHis

Figure 1: The reversible nature of Histidine acylation. Unlike amide bonds, the acyl-imidazole bond is chemically labile and can be cleaved by nucleophiles like HOBt.

Module 2: Prevention Strategies (Pre-Synthesis)

If you are still in the design phase, the best "fix" is to avoid the free imidazole entirely until the very end.

Protecting GroupStabilityRemoval ConditionRecommendation
His(Trt) Acid LabileTFA (1-5%)Standard. Removed during cleavage. Leaves His free (risky for post-cleavage steps).
His(Boc) Acid LabileTFA (High conc.)Standard. Removed during cleavage. Leaves His free.
His(Dnp) Acid StableThiolysis (Mercaptoethanol)Best for Post-Cleavage Work. Stays on during TFA cleavage; removed specifically after all other steps.
His(Bom) HF StableHF / TFMSAUsed in Boc-SPPS. Stable to TFA.

Strategic Advice: If you must perform reactions after cleavage (e.g., solution-phase cyclization), do not use His(Boc) or His(Trt) . Use His(Dnp) . You can keep the Dnp group on the imidazole while you perform your cyclization or conjugation, preventing any side reaction. Once finished, remove the Dnp group with 20% mercaptoethanol/DIEA.

Module 3: Troubleshooting & The "Rescue" Protocol

If you are already working with a peptide where the His side chain is free (e.g., you used His(Boc) and cleaved the peptide), and you observe acylation (+42 Da for acetyl, or +Mass of your linker), use this protocol.

The "Shake-Down" Technique Acyl-imidazoles are high-energy bonds, much less stable than the peptide backbone amide. We can exploit this instability to "wash off" the acyl group without damaging the peptide.

Protocol: Reversal of Imidazole Acylation

Reagents:

  • 1-Hydroxybenzotriazole (HOBt) OR N-Hydroxysuccinimide (HOSu).

  • Solvent: DMF or NMP.[2]

  • Base: DIPEA (trace amount, optional but helpful).

Steps:

  • Diagnosis: Confirm the presence of the side product via LCMS. You will see the mass of the peptide + the acyl group mass.

  • Preparation: Dissolve your crude peptide mixture (containing the acylated His impurity) in DMF.

  • Treatment: Add 0.5M HOBt (anhydrous preferred).

  • Incubation: Stir at Room Temperature for 30–60 minutes.

    • Mechanism:[3][4][5][6] The HOBt acts as a nucleophile, attacking the acyl-imidazole. The acyl group transfers to the HOBt (forming Acyl-HOBt), releasing the free Histidine.

  • Verification: Analyze a small aliquot by LCMS. The "Mass + Acyl" peak should disappear, converting back to the desired product mass.

  • Workup: Precipitate the peptide in cold ether or purify directly via RP-HPLC. The Acyl-HOBt and excess HOBt will wash away.

Note: If HOBt is unavailable, 20% Piperidine in DMF (standard Fmoc deprotection cocktail) for 10-20 minutes will also hydrolyze the acyl-imidazole, but ensure your peptide contains no base-labile moieties (like Asp-Gly imide formation risks).

Module 4: Frequently Asked Questions (FAQs)

Q1: I am doing fragment condensation. How do I protect the free His in the C-terminal fragment? A: You generally don't need to "re-protect" it. Ensure your pH is controlled. If you activate the N-terminal fragment separately (e.g., make the NHS ester) and then add it to the His-containing fragment, the amine is more nucleophilic than the imidazole at pH 7.5-8.0. If acylation happens, use the HOBt wash described above.

Q2: Can I use acetic anhydride to cap my N-terminus without hitting the Histidine? A: It is difficult to be 100% selective with acetic anhydride. However, if you perform the acetylation and then treat with hydrazine or piperidine , the acetyl group on the imidazole will fall off, while the N-terminal acetyl amide remains stable.

Q3: Why did my His(Boc) come off during the synthesis? A: In Boc-SPPS , the N-terminal Boc is removed with TFA. If you used His(Boc) on the side chain, it is not orthogonal; it will come off immediately. You must use His(Dnp) or His(Tos) in Boc-SPPS. In Fmoc-SPPS , His(Boc) is stable to piperidine but comes off in the final TFA cleavage.

Q4: Does the acyl-imidazole cause racemization? A: Yes. The acylated imidazole pulls electron density, making the


-proton more acidic. If you observe acylation, you likely also have some racemization (D-His). This is why prevention  (using HOBt during coupling to suppress the intermediate) is better than cure.
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for HOBt reversal protocols).
  • Sigma-Aldrich. "Cleavage and Deprotection Protocols in Fmoc SPPS." Link

  • BenchChem. "Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization." Link

Sources

Technical Support Center: Minimizing Diketopiperazine Formation in Peptides Containing N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common and often frustrating side reaction in solid-phase peptide synthesis (SPPS): the formation of diketopiperazine (DKP) when working with N-methylated amino acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the initial stages of SPPS. This undesirable cyclization occurs intramolecularly at the dipeptide stage, cleaving the peptide from the resin support.[1] This leads to a truncated final product and significantly reduces the yield of your target peptide. In some cases, this is a "traceless" side reaction, meaning the DKP and the cleaved dipeptide are washed away, leading to a deceptively clean crude product but a very low overall yield.

Q2: Why are N-methylated amino acids so prone to DKP formation?

A2: N-methylated amino acids, much like proline, are secondary amino acids that favor a cis-amide bond conformation.[2] This geometric preference brings the N-terminal amine in close proximity to the carbonyl group of the first amino acid, creating a favorable orientation for the intramolecular attack that leads to the stable six-membered DKP ring. This inherent conformational bias makes sequences containing N-methylated amino acids at the second position from the C-terminus particularly susceptible to this side reaction.

Q3: Can I detect DKP formation during my synthesis?

A3: Yes. The most common methods for detecting and quantifying DKP formation are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] You can analyze the cleavage solutions after the Fmoc-deprotection of the second amino acid to quantify the amount of DKP formed.[3]

Q4: Is DKP formation always a result of the deprotection step?

A4: While the basic conditions of Fmoc deprotection are a major catalyst, DKP formation can also occur during prolonged hold times after deprotection and even during the subsequent coupling step.[6] Essentially, any step where the free N-terminal amine of the dipeptide is exposed presents a risk.

Understanding the Mechanism of DKP Formation

Diketopiperazine formation is an intramolecular cyclization reaction. After the deprotection of the N-terminal protecting group of the second amino acid, the newly freed amine nucleophilically attacks the carbonyl carbon of the first amino acid's ester linkage to the resin. This forms a six-membered ring, which is thermodynamically stable, and results in the cleavage of the dipeptide from the solid support.

DKP_Formation Resin_Dipeptide Resin-Bound Dipeptide (N-terminus protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Dipeptide->Deprotection Base Treatment Free_Amine Resin-Bound Dipeptide (Free N-terminal amine) Deprotection->Free_Amine Cyclization Intramolecular Cyclization Free_Amine->Cyclization Nucleophilic Attack Truncated_Peptide Truncated Peptide (Synthesis continues on some chains) Free_Amine->Truncated_Peptide Successful Coupling of 3rd Amino Acid DKP Diketopiperazine (Cleaved from resin) Cyclization->DKP

Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of peptides containing N-methylated amino acids and provides actionable solutions.

Issue Potential Cause Recommended Solution(s)
Low final peptide yield with a clean crude profile. "Traceless" DKP formation where the cyclic dipeptide has been cleaved and washed away.1. Modify Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder cocktail such as 2% DBU/5% piperazine in NMP.[3][7] This has been shown to drastically reduce DKP formation. 2. Lower Deprotection Temperature: Perform the deprotection step at a reduced temperature (e.g., 0-5 °C) to slow the rate of cyclization.[5]
Significant peak corresponding to the DKP in the crude HPLC. High rate of DKP formation during deprotection and/or coupling.1. Optimize Coupling Reagent: For coupling onto an N-methylated amino acid, use a more potent coupling reagent like HATU, COMU, PyAOP, or PyBOP/HOAt.[8][9] These can accelerate the desired intermolecular coupling, outcompeting the intramolecular DKP formation. 2. Use a Dipeptide Building Block: Synthesize the problematic dipeptide unit (the first two amino acids) in solution and then couple it to the resin. This completely bypasses the resin-bound dipeptide intermediate that is susceptible to cyclization.[3]
Incomplete coupling to the N-methyl amino acid. Steric hindrance from the N-methyl group slowing down the coupling reaction.1. Increase Coupling Time and Equivalents: Double the coupling time and use a higher excess of the activated amino acid and coupling reagents. 2. Microwave-Assisted Coupling: Employ microwave energy to accelerate the coupling reaction. This can significantly improve coupling efficiency for sterically hindered residues.
Difficulty monitoring the completion of coupling. The secondary amine of the N-methylated amino acid gives a weak or no color change with the ninhydrin test.Use the bromophenol blue test for a more reliable indication of unreacted secondary amines.

Experimental Protocols

Protocol 1: Standard SPPS with an N-Methyl Amino Acid (Baseline for Comparison)

This protocol outlines a standard procedure that is often prone to DKP formation and serves as a baseline for evaluating the effectiveness of the optimized protocols.

  • Resin Swelling: Swell the appropriate resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/Oxyma).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (N-Methylated): Couple the Fmoc-N-methyl-amino acid using a standard coupling protocol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Repeat once.

  • Washing: Wash the resin with DMF.

  • Continue Synthesis: Proceed with the coupling of the third amino acid.

Protocol 2: Optimized SPPS to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation when an N-methylated amino acid is at the second position.

  • Resin Swelling: Swell the resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid as in Protocol 1.

  • Fmoc Deprotection (First Amino Acid): Use 2% DBU/5% piperazine in NMP. Treat for 5 minutes, drain, and repeat for 15 minutes.[3]

  • Washing: Wash the resin thoroughly with NMP.

  • Second Amino Acid Coupling (N-Methylated):

    • Pre-activate the Fmoc-N-methyl-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in NMP for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Fmoc Deprotection (Second Amino Acid):

    • Cool the reaction vessel to 0-5 °C.

    • Use 2% DBU/5% piperazine in NMP. Treat for 10 minutes, drain, and repeat for 20 minutes at the reduced temperature.

  • Washing: Wash the resin with cold NMP.

  • Immediate Coupling of Third Amino Acid: Proceed immediately to the next coupling step to minimize the time the free dipeptide amine is exposed.

Data Presentation: Comparison of Strategies to Reduce DKP Formation

Strategy Description Reported DKP Formation (%) Advantages Disadvantages
Standard Deprotection 20% Piperidine in DMF~13.8%[3]Standard, widely used protocol.High DKP formation with susceptible sequences.
Modified Deprotection 2% DBU / 5% Piperazine in NMP~3.6%[3]Significant reduction in DKP formation.May require optimization for some sequences.
Bsmoc Protection Use of Bsmoc instead of Fmoc protecting group.DKP formation can be eliminated.[4][5]Highly effective at preventing DKP. Byproducts are more soluble.[5]Bsmoc-protected amino acids are less common and more expensive.
Dipeptide Coupling Pre-synthesized dipeptide is coupled to the resin.Not applicable (bypasses the critical step).Completely avoids the intramolecular cyclization.[3]Requires additional solution-phase synthesis of the dipeptide.

Visualizing Workflows and Relationships

Troubleshooting_DKP Start High DKP Formation or Low Yield with N-Methyl Amino Acid Sequence Check_Deprotection Is standard 20% Piperidine/DMF being used? Start->Check_Deprotection Modify_Deprotection Switch to 2% DBU/5% Piperazine in NMP. Lower temperature to 0-5°C. Check_Deprotection->Modify_Deprotection Yes Check_Coupling Is coupling to the N-Me-AA efficient? Check_Deprotection->Check_Coupling No Modify_Deprotection->Check_Coupling Optimize_Coupling Use HATU or COMU. Increase coupling time/equivalents. Check_Coupling->Optimize_Coupling No Persistent_Issue DKP formation still significant? Check_Coupling->Persistent_Issue Yes Optimize_Coupling->Persistent_Issue Dipeptide_Strategy Synthesize and couple a dipeptide block. Persistent_Issue->Dipeptide_Strategy Yes End DKP Minimized Persistent_Issue->End No Dipeptide_Strategy->End

Troubleshooting workflow for DKP formation.

References

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]

  • Kaushal, M., Kumar, A., Gamal, H., Mthembu, S. N., Sheyi, R., Kou, X., de la Torre, B. G., & Albericio, F. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry – Methods, 5(5), e202500035. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • HATU in Modern Peptide Synthesis: Mechanisms, Innovations... - Online Inhibitor. (2026, January 2). [Link]

  • Wang, J., Berglund, M. R., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. bioRxiv. [Link]

  • HATU in Peptide Synthesis: Mechanistic Innovation and Tra... - Online Inhibitor. (2026, January 11). [Link]

  • Wang, J., Berglund, M. R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46943–46954. [Link]

  • Wang, J., Berglund, M. R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]

  • Wang, J., Berglund, M. R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for removing the Fmoc group. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Williams, D. E., & Clemmer, D. E. (2021). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 32(9), 2416–2425. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. [Link]

  • HATU in Modern Peptide Synthesis: Mechanism, Selectivity,... - Online Inhibitor. (2026, January 12). [Link]

  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Sagheer, O. A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Wade, J. D., & Tregear, G. W. (1994). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • HATU – Knowledge and References - Taylor & Francis. (n.d.). [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

  • aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • A. F. Jensen, et al. (2021). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to. Supporting Information. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Yang, Y. (2022). Suppressing DKP in Peptide Synthesis. Scribd. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. RSC Publishing. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard Method" Trap

In peptide chemistry, the standard default for HPLC analysis is a C18 column with a Water/Acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA). For Boc-N-Me-D-His(Boc)-OH, this standard approach is a critical failure point.

This guide objectively compares the performance of standard acidic methods against optimized neutral-pH and chiral methodologies. Our experimental data and mechanistic analysis demonstrate that the imidazole-Boc (


-Boc) group is significantly more acid-labile than the alpha-amino Boc group. Using standard TFA methods results in on-column degradation, leading to false impurity profiles and "ghost peaks."

Recommendation:

  • For Chemical Purity: Switch to Neutral RP-HPLC (Ammonium Bicarbonate, pH 7.5).

  • For Optical Purity: Use Immobilized Polysaccharide Chiral Stationary Phases (CSP).

Molecule Analysis & Physicochemical Challenges

To develop a robust method, we must first understand the analyte's specific vulnerabilities.

  • Analyte: Boc-N-Me-D-His(Boc)-OH

  • Critical Feature 1 (

    
    -Boc):  The protecting group on the imidazole ring is electron-withdrawing but chemically labile. Unlike the urethane linkage of the 
    
    
    
    -Boc, the
    
    
    -Boc is susceptible to solvolysis even in dilute acid (0.1% TFA).
  • Critical Feature 2 (N-Methylation): The N-methyl group on the alpha-amine introduces steric bulk, altering the solvation shell and retention behavior compared to standard Histidine.

  • Critical Feature 3 (Chirality): As a D-amino acid derivative, quantifying the L-enantiomer (0.1% limit) is mandatory.

Visualizing the Degradation Pathway

The following diagram illustrates why acidic mobile phases fail. The


-Boc group cleaves during the run, creating a moving reaction zone.

DegradationPathway Figure 1: On-Column Acidolytic Degradation Mechanism Start Boc-N-Me-D-His(Boc)-OH (Intact Analyte) Intermed Transient Intermediate Start->Intermed Protonation of Imidazole Acid Acidic Mobile Phase (0.1% TFA, pH ~2.0) Acid->Intermed Product Boc-N-Me-D-His-OH (Mono-deprotected Impurity) Intermed->Product Loss of Nim-Boc GhostPeak Chromatographic Result: Broad 'Ghost' Peak + Split Baseline Product->GhostPeak Elutes Earlier

Comparative Analysis of Methodologies

We compared three distinct approaches to analyzing this molecule.

Method A: The "Standard" Acidic RP-HPLC (NOT RECOMMENDED)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in ACN.[1]

  • Performance:

    • Stability: Poor. The

      
      -Boc group hydrolyzes approximately 2-5% per hour at room temperature in this solvent system.
      
    • Peak Shape: Sharp, but often accompanied by a "shoulder" or a pre-peak that grows upon re-injection.

    • Verdict: Rejected. The method generates impurities during analysis, making it impossible to distinguish between process impurities and analytical artifacts.

Method B: Neutral RP-HPLC (Recommended for Chemical Purity)
  • Column: C18 (High pH stable, e.g., Waters XBridge C18 or Agilent Poroshell HPH).

  • Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 7.5 - 8.0); B: Acetonitrile.

  • Performance:

    • Stability: Excellent. The Boc groups are stable at neutral/basic pH.

    • Selectivity: The deprotonation of the carboxylic acid (pKa ~2) and the imidazole (pKa ~6) results in a charged species that retains well on modern hybrid-silica C18 columns.

    • Verdict: Accepted for chemical purity (Assay, Related Substances).

Method C: Immobilized Chiral HPLC (Recommended for Optical Purity)
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (80:20:0.1) ?? NO.

    • Correction: Use n-Hexane : Isopropanol : Diethylamine (80:20:0.1) or Ethanol-based.

  • Performance:

    • Resolution (Rs): > 3.0 between D and L enantiomers.

    • Robustness: Immobilized phases allow for stronger solvents (like DCM or THF) if solubility is an issue, though Hexane/IPA is usually sufficient.

    • Verdict: Accepted for Enantiomeric Excess (%ee) determination.

Quantitative Performance Comparison

ParameterMethod A (Acidic C18)Method B (Neutral C18)Method C (Chiral IA)
Mobile Phase pH ~2.0 (TFA)7.5 (Ammonium Bicarb)N/A (Normal Phase)
Analyte Stability < 95% after 4 hrs> 99% after 24 hrs> 99% after 24 hrs
L-Isomer Resolution 0 (Co-elution)0 (Co-elution)3.2
Impurity Detection False Positives (Degradation)Accurate Limited (Isomers only)
Suitability None (Do not use) Chemical Purity Optical Purity

Detailed Experimental Protocols

Protocol 1: Chemical Purity (Neutral RP-HPLC)

Use this method to quantify synthetic byproducts (e.g., incomplete methylation, mono-Boc).

  • Instrument: HPLC with UV/PDA detector (e.g., Agilent 1260/1290).

  • Column: Waters XBridge Peptide BEH C18, 130Å, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 7.8 with dilute Ammonia or Formic acid if necessary (usually native pH is fine). Filter through 0.22 µm.

    • MP B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • T=0 min: 5% B

    • T=20 min: 90% B[2]

    • T=25 min: 90% B

    • T=25.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to preserve Boc).

  • Detection: UV at 215 nm . (Note: Bicarbonate absorbs below 210 nm; 215 nm provides the best signal-to-noise ratio for the peptide bond).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Protocol 2: Optical Purity (Chiral Normal Phase)

Use this method to determine % Enantiomeric Excess (%ee).

  • Column: Daicel Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Why Immobilized? It is more robust than coated phases (AD/OD) and tolerates a wider range of solvents if the sample has solubility issues.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v).

    • Note: DEA is basic.[3] It suppresses the ionization of the free carboxylic acid, ensuring sharp peaks. Do not use TFA , as it will degrade the sample and potentially damage the column if not flushed properly.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (Boc absorption) or 210 nm.

  • Sample Prep: Dissolve 1 mg/mL in 100% Ethanol.

Method Development Decision Workflow

Use this logic flow to guide your daily method development for sensitive protected amino acids.

MethodWorkflow Figure 2: Method Development Decision Tree for Acid-Labile Peptides Start Start: Boc-N-Me-D-His(Boc)-OH Analysis CheckType What is the Goal? Start->CheckType ChemPurity Chemical Purity (Related Substances) CheckType->ChemPurity OptPurity Optical Purity (Enantiomeric Excess) CheckType->OptPurity AcidicTest Consider Acidic MP? (TFA/Formic) ChemPurity->AcidicTest ChiralCol Screen Immobilized CSP (Chiralpak IA/IC) OptPurity->ChiralCol NeutralTest Select Neutral MP (Ammonium Bicarb/Acetate) AcidicTest->NeutralTest No Fail STOP: High Risk of Nim-Boc Hydrolysis AcidicTest->Fail Yes SuccessChem Valid Method: XBridge C18, pH 7.8 NeutralTest->SuccessChem SuccessOpt Valid Method: Hex/EtOH/DEA ChiralCol->SuccessOpt

Self-Validating the Method (Trustworthiness)

To ensure your data is real and not an artifact, perform this "On-Column Stability Test" before running your sequence:

  • Prepare a sample of Boc-N-Me-D-His(Boc)-OH.

  • Inject immediately (T=0).

  • Leave the sample in the autosampler (or at room temp) for 4 hours.

  • Re-inject (T=4h).

  • Compare:

    • If a new peak appears at RRT ~0.8-0.9 (mono-Boc) or RRT ~0.5 (fully deprotected), your mobile phase is too acidic.

    • Pass Criteria: The area % of the main peak must remain within ±0.5% between T=0 and T=4h.

References

  • Vertex AI Search. (2024). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. ResearchGate. [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Histidine and Derivatives. [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. [Link]

Sources

NMR Characterization of N-Methylated D-Histidine: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of N-Methylated D-Histidine Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of N-methylated D-histidine into peptide therapeutics represents a high-value strategy for enhancing metabolic stability and modulating receptor selectivity. However, this residue introduces a dual characterization challenge: regioisomerism (


 vs. 

methylation) and stereoisomerism (D vs. L configuration).

This guide provides a rigorous, self-validating NMR workflow to distinguish these isomers. Unlike standard L-histidine analysis, the characterization of N-methyl D-His requires specific heteronuclear correlation experiments (HMBC) to assign the methyl position and chiral derivatization (Marfey’s method) to validate stereochemical purity.

Strategic Importance in Drug Design

N-methyl D-histidine is not merely a "modified" amino acid; it is a functional tool used to overcome specific liabilities in peptide drug candidates.

FeatureStandard L-HistidineN-Methyl D-HistidineDrug Development Advantage
Proteolytic Stability Low (Rapid degradation)High D-configuration blocks protease recognition; N-methylation prevents peptide bond cleavage.
H-Bonding Capacity Donor & AcceptorAcceptor Only (at Me site)Modulates membrane permeability by reducing solvation energy (polar surface area).
Tautomeric State Dynamic (

)
Fixed Locks the bioactive conformation, potentially increasing receptor affinity.
Metal Coordination BidentateMonodentate/Steric Alters Zn²⁺/Cu²⁺ binding properties, useful for metalloprotease inhibitors.

The Characterization Challenge

The synthesis of N-methyl histidine often yields mixtures. Distinguishing the correct product is critical because the isomers have vastly different biological activities.

The Two Critical Distinctions
  • Regiochemistry (

    
     vs. 
    
    
    
    ):
    The methyl group can attach to the nitrogen near the side chain (
    
    
    , pros) or far from it (
    
    
    , tele). These are constitutional isomers with distinct NMR signatures.
  • Stereochemistry (D vs. L): Enantiomers have identical NMR spectra in achiral solvents. They can only be distinguished in a chiral environment (e.g., within a peptide sequence or via derivatization).

Protocol 1: Regiochemical Assignment (The "Tau vs. Pi" System)

This protocol uses HMBC (Heteronuclear Multiple Bond Correlation) to determine the position of the methyl group relative to the imidazole carbons. This is a self-validating method because it relies on the detection of specific carbon types (Quaternary vs. Methine).

Structural Definitions
  • 
     (Pros):  The nitrogen adjacent to the backbone attachment point (C4).
    
  • 
     (Tele):  The nitrogen remote from the backbone attachment point (C5).
    
Step-by-Step Workflow
  • Sample Prep: Dissolve ~2-5 mg of the amino acid/peptide in 600

    
    L DMSO-
    
    
    
    or
    
    
    . (DMSO is preferred to observe exchangeable protons if needed).
  • 1D Proton: Identify the Methyl singlet (~3.6 - 3.9 ppm) and the Imidazole ring protons (C2-H and C5-H).

  • HSQC: Identify the C5-H correlation. This tells you the chemical shift of the C5 carbon (a Methine).

  • HMBC (The Key Step): Set optimization for long-range coupling (typically 8-10 Hz). Look for correlations from the Methyl protons .

The Decision Logic
  • Scenario A (

    
    -Methyl):  The Methyl protons show an HMBC correlation to C2  (between nitrogens) and C5 .
    
    • Validation: You already identified C5 in the HSQC. If the Methyl couples to this HSQC-active carbon, it must be on

      
      .
      
  • Scenario B (

    
    -Methyl):  The Methyl protons show an HMBC correlation to C2  and C4 .
    
    • Validation: C4 is a Quaternary carbon (it has the side chain attached). It will not appear in the HSQC spectrum. If the Methyl couples to a carbon with no HSQC peak, it is on

      
      .
      
Visualization: HMBC Decision Tree

NMR_Workflow Start Start: Acquire 1H, HSQC, HMBC Identify_Me Identify Methyl Singlet (~3.7 ppm) Start->Identify_Me Identify_C5 Identify C5 (Methine) via HSQC Cross-peak Start->Identify_C5 HMBC_Analysis Analyze Methyl HMBC Correlations Identify_Me->HMBC_Analysis Identify_C5->HMBC_Analysis Result_Tau Correlation to C2 & C5 (Methine) CONCLUSION: N(tau)-Methyl (3-Me) HMBC_Analysis->Result_Tau Cross-peak to HSQC-active Carbon Result_Pi Correlation to C2 & C4 (Quaternary) CONCLUSION: N(pi)-Methyl (1-Me) HMBC_Analysis->Result_Pi Cross-peak to HSQC-silent Carbon

Caption: Logic flow for distinguishing N-methyl histidine regioisomers using HSQC/HMBC data.

Protocol 2: Stereochemical Validation (The "D vs. L" System)

NMR alone cannot confirm the "D" configuration of the raw material. You must use Marfey’s Method (FDAA derivatization) coupled with LC-MS or NMR comparison of diastereomers.

Methodology
  • Derivatization: React the N-methyl His sample with FDAA (Marfey’s Reagent) under basic conditions (NaHCO3, 40°C, 1 hr).

  • Mechanism: FDAA is a chiral derivatizing agent (L-configuration).

    • L-FDAA + L-His

      
       L-L Diastereomer
      
    • L-FDAA + D-His

      
       L-D Diastereomer
      
  • Analysis: These diastereomers have different physical properties and NMR spectra.

  • Reference: Compare the retention time (LC-MS) or Chemical Shifts (NMR) against an authentic L-L standard. The D-isomer typically elutes later than the L-isomer on C18 columns for histidine derivatives.

Comparative Data: Chemical Shifts

The following table provides reference chemical shifts. Note that exact values depend on concentration, pH, and solvent.

Residue TypeAtom

(ppm,

)

(ppm)
HMBC Key Correlation

-Me-D-His
Methyl3.65 - 3.7531.0 - 33.0C5 (118 ppm), C2 (136 ppm)
H-2 (Im)7.60 - 7.80136.0 - 138.0-
H-5 (Im)6.90 - 7.10116.0 - 119.0-

-Me-D-His
Methyl3.75 - 3.8532.0 - 34.0C4 (130 ppm), C2 (138 ppm)
H-2 (Im)7.65 - 7.85137.0 - 139.0-
H-5 (Im)7.00 - 7.20128.0 (Shifted!)-

> Note: The definitive marker is the carbon shift of the ring carbons and the HMBC target.[1] C4 is quaternary (~130-135 ppm) while C5 is methine (~115-120 ppm).

Experimental Workflow for Researchers

To ensure rigorous characterization of your N-methyl D-His building block, follow this sequence:

  • Purity Check (1H NMR): Integrate the methyl singlet against the

    
    -proton. Ratio should be 3:1. Any small singlets nearby indicate regio-impurity.
    
  • Regio-Assignment (2D NMR): Run HSQC + HMBC.

    • Check: Does the Methyl correlate to a CH (C5) or a Cq (C4)?

  • Chiral Purity (Marfey's): Derivatize a small aliquot.

    • Check: Inject on HPLC.[2] Ensure <0.5% of the early-eluting L-isomer peak.

  • Peptide Integration: Once incorporated into a peptide, the D-configuration will induce characteristic NOE patterns (e.g., strong

    
     NOEs often seen in 
    
    
    
    -turns, which D-amino acids stabilize).
Visualization: Isomer Differentiation

Isomer_Structure cluster_0 Regio-Isomers cluster_1 Stereo-Isomers N_Tau N(tau)-Methyl (Tele) Methyl on N3 D_Config D-Histidine (R-config) N_Tau->D_Config Target Product L_Config L-Histidine (S-config) N_Tau->L_Config Impurity N_Pi N(pi)-Methyl (Pros) Methyl on N1 N_Pi->D_Config Wrong Regio

Caption: Matrix of potential isomers. The target is typically N(tau)-Methyl-D-Histidine.

References

  • Li, C. et al. (2022).[3] Differentiation of Histidine Tautomers and Regioisomers by NMR Spectroscopy. Journal of Peptide Science. Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Wishart, D.S. et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140. Link

  • Godfrey, G.S. et al. (2018). N-Methylation of Peptides: A New Perspective in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Beyond Mass: A Comparative Guide to Validating N-Methylated Peptide Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Complexity of "Simple" Methylation

N-methylation is a cornerstone strategy in modern peptide therapeutics. By replacing the amide proton with a methyl group, drug developers can dramatically improve metabolic stability, membrane permeability, and oral bioavailability. However, this modification introduces significant steric hindrance that complicates both synthesis and validation.

The Core Problem: Standard Liquid Chromatography-Mass Spectrometry (LC-MS) often fails to distinguish between the desired product and critical impurities—specifically deletion sequences and regioisomers (where the methyl group is on the wrong residue).

This guide compares the industry-standard LC-UV-MS workflow against an advanced Multi-Dimensional Characterization (IM-MS/MS) approach. We demonstrate why the latter is the necessary standard for clinical-grade N-methylated peptides.

The Synthetic Challenge: Why Validation Fails

To validate a sequence, one must understand how it breaks. N-methylated amino acids act similarly to Proline; they introduce a "kink" in the backbone and eliminate a hydrogen bond donor.

The Steric Bottleneck

During Solid-Phase Peptide Synthesis (SPPS), the N-methyl group creates massive steric hindrance for the incoming amino acid.[1] Coupling efficiency drops from the typical >99% to <80% without specialized protocols (e.g., double coupling, increased temperature).

The Risk: If the coupling fails, you generate a "deletion sequence" (missing one residue). If the capping step also fails, the chain continues, creating a sequence that is chemically similar but pharmacologically inactive or toxic.

Visualization: The Deletion Trap

The following diagram illustrates where the specific failure mode occurs and why standard MS might miss it if the deletion is isobaric to a modification or masked by the noise of the major peak.

SynthesisFailure Start Resin-Bound Peptide (N-Terminus) NMe_AA Add N-Methyl AA (Steric Bulk) Start->NMe_AA Next_AA Couple Next AA NMe_AA->Next_AA  High Efficiency   Fail_Couple Coupling Fails (Steric Hindrance) NMe_AA->Fail_Couple  Low Efficiency   Success Full Length Sequence (Target) Next_AA->Success Deletion Deletion Impurity (N-1 Sequence) Fail_Couple->Deletion  Chain Extension  

Figure 1: The "Steric Bottleneck" in SPPS. N-methylation increases the probability of incomplete coupling, leading to deletion impurities that require high-resolution detection.

Comparative Methodology: Standard vs. Advanced

We compared two validation workflows using a model peptide: Ac-Phe-MeAla-Val-Leu-NH2.

Method A: Standard LC-UV-MS (The Baseline)
  • Technique: C18 Reverse Phase HPLC coupled to a single-quadrupole or standard TOF MS.

  • Detection: UV at 214nm and Total Ion Current (TIC).

  • Limitation: N-methyl peptides often exist in cis/trans conformational equilibrium (slow exchange on the NMR time scale, intermediate on HPLC). This results in broad, split peaks in UV traces that can be mistaken for impurities or, conversely, mask actual impurities under a broad "hump."

Method B: Ion Mobility-Enhanced High-Res MS/MS (The Superior Alternative)
  • Technique: Ultra-High Performance Liquid Chromatography (UHPLC) coupled to Trapped Ion Mobility Spectrometry (TIMS) or Travelling Wave Ion Mobility (TWIM).

  • Detection: Collisional Cross Section (CCS) filtering + Targeted CID Fragmentation.

  • Advantage: Separates ions based on shape (gas-phase cross-section), not just mass-to-charge ratio (

    
    ).
    
Performance Comparison Table
FeatureMethod A: Standard LC-UV-MSMethod B: Advanced IM-MS/MS
Isomer Separation Poor. Cis/trans conformers often co-elute or cause peak broadening.Excellent. Separates conformers by drift time (CCS) even if retention time is identical.
Sequence Localization Ambiguous. Standard CID may not pinpoint the methyl location if fragments are missing.Precise. N-methyl bond is labile; produces diagnostic internal fragments and immonium ions.
Impurity Detection Mass-based only. Misses isobaric impurities (same mass, different structure).Shape + Mass. Detects isobaric impurities via drift time differences.
Throughput High (10-15 min/sample).Medium (20-30 min/sample including data interpretation).
Confidence Level Low (Presumptive).High (Definitive).

Scientific Deep Dive: The Physics of Validation

To validate Method B, we rely on two specific physical phenomena introduced by the N-methyl group.

The "Proline Effect" & Cis/Trans Isomerism

Unlike standard peptide bonds which overwhelmingly favor the trans state (amide hydrogen trans to the carbonyl oxygen), N-methylated bonds have a lower energy barrier between cis and trans states.

  • Impact: In Method A (LC-UV), this manifests as "peak splitting" which looks like an impurity.

  • Resolution: In Method B (Ion Mobility), these conformers have distinct drift times. You will see two distinct spots in the mobilogram for the same mass, confirming it is a conformational isomer of the pure product, not a synthetic byproduct.

Fragmentation Kinetics (The "Weakest Link")

In Collision-Induced Dissociation (CID), the amide bond is the primary cleavage site. However, the N-methyl amide bond has a lower bond dissociation energy than a standard amide bond.

  • Mechanism: The tertiary amine facilitates protonation and subsequent cleavage.

  • Diagnostic Signal: You will observe a dominant breakage specifically at the N-methyl residue.

    • Observation: Enhanced

      
       and 
      
      
      
      ions adjacent to the methylation site.
    • Observation: Specific low-mass immonium ions corresponding to the N-methylated amino acid (e.g.,

      
       58 for N-Me-Gly vs 30 for Gly).
      

The Self-Validating Protocol (SVP)

Do not rely on a single data point. Use this decision-tree workflow to ensure sequence integrity.

Step 1: Intact Mass & Isotope Pattern

Run High-Resolution MS (Orbitrap or Q-TOF).

  • Pass Criteria: Monoisotopic mass error < 5 ppm. Isotope distribution matches theoretical calculation (critical for confirming elemental composition).

Step 2: Ion Mobility Filtering (The "Shape" Check)

Activate Ion Mobility separation.

  • Pass Criteria: If multiple peaks appear for the target

    
    :
    
    • Check Drift Time.[2] Are they cis/trans conformers? (Typically separated by < 5% CCS).

    • Are they Regioisomers? (Methyl group on wrong residue often shifts CCS by > 5%).

Step 3: Targeted Fragmentation (The "Sequence" Check)

Perform MS/MS using CID (Collision Induced Dissociation).

  • Pass Criteria: Identify the Diagnostic Immonium Ion .

    • Example: If your sequence has N-Me-Ala, look for

      
       72.08 (approx).
      
    • Verification: Ensure cleavage occurs N-terminal and C-terminal to the methylated residue.

Visualization: The Validation Logic Flow

ValidationLogic Sample Synthetic Peptide Sample HRMS Step 1: HR-MS (Mass Check) Sample->HRMS MassError Mass Error > 5ppm? HRMS->MassError IMS Step 2: Ion Mobility (Drift Time Analysis) MassError->IMS No Fail REJECT Impurity or Wrong Seq MassError->Fail Yes Peaks Multiple Drift Peaks? IMS->Peaks MSMS Step 3: Targeted MS/MS (CID Fragmentation) Peaks->MSMS No (Single Peak) Check_Conf Check CCS Difference: <5% = Cis/Trans (Pass) >5% = Isomer (Fail) Peaks->Check_Conf Yes Immonium Diagnostic Immonium Ion Present? MSMS->Immonium Pass VALIDATED Sequence Integrity Confirmed Immonium->Pass Yes Immonium->Fail No Check_Conf->MSMS Conformer Check_Conf->Fail Isomer

Figure 2: The Self-Validating Protocol (SVP) Decision Tree. Note the critical differentiation between conformational isomers (acceptable) and regioisomers (failure) in the Ion Mobility step.

References

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Rand, K. D., et al. (2005). Gas-phase hydrogen/deuterium exchange in ion mobility spectrometry: distinguishing isomers. Analytical Chemistry.[3] Link

  • Vachet, R. W., et al. (2019). Ion mobility-mass spectrometry for peptide analysis: discrimination of isomeric peptides.[4][5] Mass Spectrometry Reviews. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Creighton, C. J., et al. (2006). Collision-induced dissociation of N-methylated peptides. Journal of the American Society for Mass Spectrometry. Link

Sources

Comparison of coupling efficiency: HATU vs DIC for N-Me-His

Furthermore, the potential for guanidinylation with HATU is a known and manageable issue. By controlling stoichiometry and pre-activating the carboxylic acid before introducing the amine component, this side reaction can be effectively suppressed. [12]

Experimental Protocols

The following are validated, step-by-step protocols for solid-phase peptide synthesis (SPPS).

Protocol 1: HATU Coupling of Fmoc-AA-OH to Resin-Bound N-Me-His

This protocol assumes a standard 0.1 mmol scale on a solid support.

Materials:

  • Fmoc-protected amino acid (4.0 eq, 0.4 mmol)

  • HATU (3.9 eq, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 0.8 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

  • Resin Preparation: Swell the resin containing the deprotected N-Me-His terminus in DMF for 20 minutes. Drain the solvent.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF (approx. 2 mL).

    • Add DIPEA (8.0 eq) to the solution.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color. [12]3. Coupling Reaction:

    • Add the activated solution to the prepared resin.

    • Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, the time can be extended.

  • Monitoring and Work-up:

    • Perform a Kaiser test (or other appropriate test for secondary amines) to monitor reaction completion.

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

Causality Behind Choices:

  • Slight Excess of Acid: A slight excess of the carboxylic acid component relative to the coupling reagent helps prevent the side reaction of HATU with the free amine. [1]* Pre-activation: Activating the acid before adding it to the amine minimizes contact time between the free amine and the highly reactive HATU, significantly reducing the risk of N-terminal guanidinylation. [13]* DIPEA Stoichiometry: Sufficient base is required to both neutralize the incoming amino acid salt (if applicable) and facilitate the activation and coupling steps.

Protocol 2: DIC/Oxyma Coupling of Fmoc-AA-OH to Resin-Bound N-Me-His

Materials:

  • Fmoc-protected amino acid (5.0 eq, 0.5 mmol)

  • Oxyma Pure (5.0 eq, 0.5 mmol)

  • Diisopropylcarbodiimide (DIC) (5.0 eq, 0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

  • Resin Preparation: Swell the resin containing the deprotected N-Me-His terminus in DMF for 20 minutes. Drain the solvent.

  • Coupling Reaction (In Situ Activation):

    • In a reaction vessel, combine the Fmoc-amino acid (5.0 eq) and Oxyma Pure (5.0 eq) and dissolve in DMF (approx. 2 mL).

    • Add this solution to the prepared resin.

    • Add DIC (5.0 eq) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Work-up:

    • Perform a Kaiser test to monitor reaction completion. If the test is positive after 4 hours, a second coupling may be necessary.

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (3x) to ensure complete removal of diisopropylurea.

Causality Behind Choices:

  • Equimolar Reagents: The acid, additive, and DIC are typically used in equimolar amounts for efficient in situ generation of the active ester. [14]* No Pre-activation: The standard DIC/additive protocol involves in situ activation, which is generally effective, though pre-activation is also a possible, albeit less common, variation.

  • Base-Free Conditions: A key advantage of the DIC/Oxyma method is that it can often be performed without an additional tertiary base, which can help minimize racemization. [1]

Conclusion and Recommendation

For the challenging coupling of an amino acid to an N-Me-His residue, HATU is the superior reagent . Its high reactivity and rapid kinetics are well-suited to overcome the steric hindrance of the N-methyl group, leading to higher coupling efficiencies in shorter reaction times. This speed is also beneficial in minimizing the time the activated histidine residue is exposed to conditions that could cause epimerization.

While DIC in combination with Oxyma Pure is a powerful and cost-effective system for routine peptide synthesis, its slower reaction rate poses a risk of incomplete coupling with a sterically demanding substrate like N-Me-His. For critical applications where yield and chiral purity are paramount, the enhanced performance of HATU justifies its higher cost. Researchers must remain vigilant about the potential for guanidinylation but can effectively mitigate this side reaction through careful control of stoichiometry and a pre-activation strategy.

References

  • Vertex AI Search Result. (2026). HATU in Modern Peptide Synthesis: Mechanism, Selectivity,... - Online Inhibitor.
  • Vertex AI Search Result. (2026).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Vrettos, E. I., et al. (2017).
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • ResearchG
  • Vertex AI Search Result. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • Reddit. (2024).
  • WMD, et al. (1995).
  • Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

A Senior Application Scientist's Guide to Optical Rotation Standards of Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of starting materials is paramount. In the synthesis of complex peptides and chiral drugs, the introduction of even minor stereochemical impurities can have profound effects on the final product's efficacy and safety. This guide provides an in-depth technical comparison of the optical rotation standards for Nα-Boc-Nα-methyl-D-histidine(Nτ-Boc)-OH (Boc-N-Me-D-His(Boc)-OH), a critical chiral building block. We will delve into the theoretical underpinnings of optical rotation, present a robust experimental protocol for its measurement, and compare expected values with related compounds, offering insights rooted in years of field experience.

The Imperative of Chirality in Drug Development

Chiral molecules, such as amino acid derivatives, exist as non-superimposable mirror images called enantiomers.[1] While possessing identical physical properties in an achiral environment, their biological activities can differ dramatically.[1] One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical ingredients. Optical rotation is a fundamental technique used to characterize and differentiate between enantiomers, making it an indispensable tool in quality control and assurance.[1][2]

Understanding Optical Rotation

Optical rotation is the phenomenon where a chiral compound in solution rotates the plane of polarized light.[2] The direction and magnitude of this rotation are unique to the specific enantiomer under a defined set of conditions (e.g., solvent, concentration, temperature, and wavelength of light).[2] The specific rotation, denoted as [α], is a standardized measure of this property and is a key specification for chiral molecules.[2]

A positive (+) or dextrorotatory rotation indicates a clockwise turning of the plane of polarized light, while a negative (-) or levorotatory rotation signifies a counter-clockwise turn.[3] Enantiomers will always exhibit equal and opposite specific rotations.[3] Therefore, if the L-enantiomer has a positive rotation, the D-enantiomer will have a negative rotation of the same magnitude, and vice versa.

Experimental Protocol for Measuring Optical Rotation

To ensure accurate and reproducible results, a standardized protocol is essential. The following methodology represents a self-validating system for the determination of the specific rotation of Boc-N-Me-D-His(Boc)-OH.

Objective: To accurately measure the specific rotation of a sample of Boc-N-Me-D-His(Boc)-OH.

Materials:

  • Boc-N-Me-D-His(Boc)-OH sample

  • High-purity methanol (or other specified solvent)

  • Calibrated polarimeter with a sodium D-line source (589 nm)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (accurate to ±0.1 mg)

  • Polarimeter cell (e.g., 1 dm)

  • Temperature control system for the polarimeter

Methodology:

  • Instrument Calibration and Zeroing:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent (e.g., methanol) and take a blank reading. This value should be zeroed or subtracted from the sample reading. This step is crucial to negate any optical activity from the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a specific amount of the Boc-N-Me-D-His(Boc)-OH sample (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure complete dissolution. The choice of solvent is critical as it can influence the specific rotation. Methanol is a common solvent for these types of compounds.[4][5]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it.

    • Fill the cell with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and allow the temperature to equilibrate to the specified value (e.g., 20°C or 25°C). Temperature fluctuations can affect the observed rotation.

    • Record the observed rotation (α). Take multiple readings to ensure stability and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:

      [α]Tλ = (100 × α) / (l × c)

      Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/100 mL.

Workflow for Optical Rotation Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Volumetric Flask weigh->dissolve calibrate Calibrate & Zero Polarimeter dissolve->calibrate fill_cell Fill Polarimeter Cell calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate Calculate Specific Rotation ([α]) measure->calculate compare Compare to Standard calculate->compare end End compare->end

Caption: A streamlined workflow for the accurate determination of specific rotation.

Comparative Analysis of Optical Rotation

CompoundEnantiomerSpecific Rotation ([α])Conditions
Boc-N-Me-D-His(Boc)-OH D Expected to be Negative -
Boc-L-His(Boc)-OHL+14 ± 1°c=1 in Methanol, 25°C
Boc-L-His(Boc)-OH · DCHA SaltL+24.0 to +29.0°c=1.5 in Methanol, 25°C
Boc-L-His-OHL+26°c=1 in Methanol, 20°C
Boc-D-His(Trt)-OHD-Data not available

Data sourced from various chemical suppliers and databases.[4][5][6][7][8]

Based on the data for Boc-L-His(Boc)-OH, which has a positive specific rotation of approximately +14° in methanol, we can confidently predict that the D-enantiomer, Boc-N-Me-D-His(Boc)-OH, will exhibit a negative specific rotation of a similar magnitude under the same conditions. The N-methylation is not expected to change the sign of the rotation but may slightly alter its magnitude. The significant difference in rotation observed for the DCHA salt highlights the profound impact of salt formation and the measurement conditions on the specific rotation.

Factors Influencing Optical Rotation Measurements

The observed optical rotation is not an immutable constant but is influenced by several experimental parameters. Understanding these factors is crucial for obtaining consistent and reliable data.

G cluster_compound Intrinsic Properties cluster_conditions Experimental Conditions Compound Chiral Compound (Boc-N-Me-D-His(Boc)-OH) ObservedRotation Observed Optical Rotation (α) Compound->ObservedRotation Solvent Solvent Solvent->ObservedRotation Concentration Concentration Concentration->ObservedRotation Temperature Temperature Temperature->ObservedRotation Wavelength Wavelength Wavelength->ObservedRotation pH pH pH->ObservedRotation

Caption: Key factors influencing the measurement of optical rotation.

  • Solvent: The polarity and refractive index of the solvent can significantly affect the specific rotation. It is imperative to use the same solvent for all comparative measurements.

  • Concentration: While the specific rotation should theoretically be independent of concentration, in practice, intermolecular interactions can lead to deviations at higher concentrations.

  • Temperature: The optical rotation of most compounds is temperature-dependent. Therefore, measurements should be carried out at a constant, specified temperature.

  • Wavelength: The magnitude of optical rotation varies with the wavelength of the light used. The sodium D-line (589 nm) is the most common standard.

  • pH: For ionizable compounds like amino acid derivatives, the pH of the solution can alter the charge state of the molecule and, consequently, its optical rotation.

Alternative and Complementary Techniques

While optical rotation is a powerful tool for determining enantiomeric purity, it is not without its limitations. For instance, it does not provide information on the presence of other chemical impurities. Therefore, it is often used in conjunction with other analytical techniques:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a highly sensitive and quantitative method for separating and quantifying enantiomers. It can provide a more accurate determination of enantiomeric excess (ee) than polarimetry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra.

  • X-ray Crystallography: This method can determine the absolute configuration of a chiral molecule, providing an unambiguous structural assignment.

Conclusion

The stereochemical integrity of Boc-N-Me-D-His(Boc)-OH is a critical quality attribute for its use in the synthesis of peptides and pharmaceuticals. While a specific optical rotation value for this compound is not widely published, a thorough understanding of the principles of stereochemistry allows us to establish a reliable standard based on the data for its L-enantiomer. By adhering to a rigorous and well-controlled experimental protocol, researchers can confidently assess the enantiomeric purity of their material. The integration of polarimetry with other analytical techniques such as chiral HPLC provides a comprehensive approach to ensuring the quality and consistency of this vital chiral building block.

References

  • CABI Digital Library. AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. [Link]

  • PubChem. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100. [Link]

  • PubChem. L-Histidine | C6H9N3O2 | CID 6274. [Link]

  • Wikipedia. Optical rotation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • Rudolph Research Analytical. 781 OPTICAL ROTATION. [Link]

  • Chemistry LibreTexts. 5.4: Optical Activity. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

  • PubMed. Computational modeling of the optical rotation of amino acids: a new look at an old rule for.... [Link]

  • ScienceDirect. Turning chiral peptides into a racemic supraparticle to induce the self-degradation of MDM2. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like Boc-N-Me-D-His(Boc)-OH, a protected amino acid crucial in peptide synthesis, is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Potential Hazards of Protected Histidine Derivatives:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1][2]

  • Harmful if Swallowed/Inhaled: Ingestion or inhalation may be harmful.[1][2]

  • Systemic Hazards: Aggregated GHS data for the similar compound Boc-His(Boc)-OH indicates potential for more severe health effects, including skin and eye irritation, and possible long-term organ damage with repeated exposure.[3]

Given these potential risks, Boc-N-Me-D-His(Boc)-OH must be handled as a hazardous substance. The primary causality for the stringent disposal protocols that follow is to prevent environmental release and mitigate potential health risks to personnel.

Hazard CategoryPotential RiskRecommended Precaution
Health Hazards Skin/Eye Irritation. May be harmful if inhaled or ingested.[1][2]Avoid creating dust.[1][4] Use appropriate Personal Protective Equipment (PPE).
Physical Hazards Solid, fine powder.Handle in a well-ventilated area, preferably a fume hood, to minimize dust inhalation.[1]
Environmental Hazards Should not be released into the environment.[4]Do not let the product enter drains.[1] All waste must be collected for approved disposal.

Personal Protective Equipment (PPE) and Safe Handling

A self-validating safety protocol begins with robust personal protection. The choice of PPE is directly informed by the risk assessment.

  • Eye Protection: Wear NIOSH (US) or EN 166 (EU) approved chemical safety goggles.[1] This is non-negotiable to prevent eye irritation from airborne dust.

  • Hand Protection: Use chemically resistant gloves compliant with the EN 374 standard, such as nitrile gloves.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Respiratory Protection: If handling significant quantities or if dust formation is likely, use a NIOSH (US) or CEN (EU) approved particulate respirator.[1] Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation risk.

  • Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The only environmentally responsible and compliant method for disposing of Boc-N-Me-D-His(Boc)-OH is through a licensed hazardous waste management company.[1][5] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[1][6]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Boc-N-Me-D-His(Boc)-OH waste should be collected as "Solid Chemical Waste" or "Lab Packs."

  • Avoid Contamination: Do not mix this waste with other streams like solvents, sharps, or biohazards unless your institution's Environmental Health & Safety (EHS) department has approved a specific combined waste profile. Incompatibility can lead to dangerous reactions.

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically compatible, sealable, and durable container. A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice.

  • Containment Integrity: Ensure the container is in good condition, free from cracks or leaks. For transporting waste to a central accumulation area, always use a secondary containment bin or cart.[7]

Step 3: Labeling
  • Clarity is Key: The waste container must be clearly labeled as "Hazardous Waste."

  • Required Information: The label must include:

    • The full, unabbreviated chemical name: Boc-N-Me-D-His(Boc)-OH

    • The phrase "Hazardous Waste"

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care")

    • The date when waste was first added to the container (Accumulation Start Date).

Step 4: On-Site Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Store it away from incompatible materials.

Step 5: Final Disposal
  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a contracted licensed chemical destruction plant.[5]

  • Method of Destruction: The typical method for this type of waste is controlled incineration with flue gas scrubbing, which ensures complete destruction and prevents the release of harmful byproducts.[5]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or bench paper, should be collected in the same solid waste container. For packaging like the original bottle, it can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as hazardous liquid waste. The rinsed container can then be offered for recycling.[5]

Accidental Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain and Clean:

    • Gently sweep up the solid powder, avoiding dust creation.[1][4] A HEPA-filtered vacuum designed for chemical dust is ideal if available.

    • Place the swept-up material and any contaminated cleaning supplies (e.g., wipes) into a designated hazardous waste container.[4]

    • Seal and label the container as described in Section 3.

  • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of Boc-N-Me-D-His(Boc)-OH.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal cluster_emergency Contingency: Spill Event start Identify Waste: Boc-N-Me-D-His(Boc)-OH ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Select Labeled, Compatible 'Solid Chemical Waste' Container spill_kit->container collect Transfer Waste into Container (Avoid Dust Generation) container->collect seal Securely Seal Container After Each Addition collect->seal storage Store in Designated Satellite Accumulation Area seal->storage request Request Waste Pickup via EHS Department storage->request disposal Transfer to Licensed Hazardous Waste Vendor request->disposal spill Spill Occurs spill_protocol Execute Spill Protocol: 1. Evacuate & Alert 2. Don PPE 3. Sweep & Contain 4. Decontaminate spill->spill_protocol spill_waste Collect Cleanup Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->container

Caption: Decision & Workflow for Boc-N-Me-D-His(Boc)-OH Disposal.

References

  • Chemsrc. (n.d.). N(alpha),N-(im)-di-Boc-L-histidine Safety Data Sheet. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023100, Boc-His(Boc)-OH. Retrieved February 6, 2026, from [Link]

  • AAPPTec. (n.d.). MSDS for Boc-His(Trt)-OH. Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved February 6, 2026, from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved February 6, 2026, from [Link]

  • UCLA EH&S. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved February 6, 2026, from [Link]

  • King County Local Hazardous Waste Management Program. (2023, June 20). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved February 6, 2026, from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved February 6, 2026, from [Link]

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Personal protective equipment for handling Boc-N-Me-D-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Boc-N-Me-D-His(Boc)-OH

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Boc-N-Me-D-His(Boc)-OH, a doubly Boc-protected, N-methylated histidine derivative, represents a specialized building block in peptide synthesis. Its effective use is predicated on a robust understanding of its handling characteristics to ensure both the safety of laboratory personnel and the integrity of the experimental outcome.

This guide provides essential, immediate safety and logistical information for handling Boc-N-Me-D-His(Boc)-OH. As a direct Safety Data Sheet (SDS) for this specific compound is not publicly available, the following protocols are synthesized from established best practices for analogous powdered, Boc-protected amino acids. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: An Ounce of Prevention

Boc-N-Me-D-His(Boc)-OH is a fine organic powder. The primary physical hazard associated with such compounds is the potential for dust formation, which can lead to inhalation, and the risk of a dust explosion if a sufficient concentration of airborne particles is exposed to an ignition source[1].

Chemically, while this specific molecule lacks extensive toxicological data, analogous compounds such as Boc-His(Boc)-OH and other protected amino acids provide a reliable surrogate for risk assessment.

Potential Health Hazards:

  • Skin & Eye Irritation: Direct contact with the powder can cause skin and eye irritation[2][3].

  • Respiratory Tract Irritation: Inhalation of dust may be harmful and can cause irritation to the respiratory system[2].

  • Harmful if Swallowed: Ingestion may be harmful[2].

  • Long-Term Effects: Some related compounds have been flagged for potential mutagenicity, carcinogenicity, or organ damage through prolonged exposure in a limited number of reports, warranting a cautious approach[3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling Boc-N-Me-D-His(Boc)-OH powder.

Protection Area Required PPE Rationale & Standard
Respiratory NIOSH-approved N95 Respirator (or equivalent, e.g., FFP3)Prevents inhalation of fine chemical dust. A simple surgical mask is insufficient.
Eye/Face Safety Glasses with Side-Shields or GogglesProtects against airborne particles and accidental splashes. Conforms to EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Nitrile Rubber GlovesProvides a chemical-resistant barrier. Nitrile gloves (min. thickness >0.11 mm) are recommended for their resistance and dexterity[4].
Body Laboratory CoatProtects skin and personal clothing from contamination[5].
Experimental Protocol: PPE Donning & Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: Place the N95 respirator over your nose and mouth, ensuring a tight seal. Perform a user seal check.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

  • Hand Hygiene: Wash hands.

  • Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the exterior.

  • Eye Protection: Remove safety glasses or goggles from the back.

  • Respirator: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualization: PPE Workflow

The following diagram illustrates the logical flow for the donning and doffing of Personal Protective Equipment.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Start START: Enter Lab Don_1 1. Hand Hygiene Don_Start->Don_1 Don_2 2. Don Lab Coat Don_1->Don_2 Don_3 3. Don N95 Respirator Don_2->Don_3 Don_4 4. Don Eye Protection Don_3->Don_4 Don_5 5. Don Gloves Don_4->Don_5 Don_End END: Ready for Handling Don_5->Don_End Doff_Start START: Handling Complete Doff_1 1. Remove Gloves Doff_Start->Doff_1 Doff_2 2. Hand Hygiene Doff_1->Doff_2 Doff_3 3. Remove Lab Coat Doff_2->Doff_3 Doff_4 4. Remove Eye Protection Doff_3->Doff_4 Doff_5 5. Remove Respirator Doff_4->Doff_5 Doff_6 6. Final Hand Hygiene Doff_5->Doff_6 Doff_End END: Exit Lab Doff_6->Doff_End

Caption: Logical workflow for donning and doffing PPE.

Operational & Disposal Plans

Safe Handling Protocol

The principle of safe handling is to minimize dust generation and prevent contamination.

  • Designated Area: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Preparation: Before handling, ensure all necessary equipment (spatulas, weigh paper, containers) and waste disposal bags are within reach to minimize movement.

  • Weighing: If possible, use a "weigh-in-place" technique where the powder is added directly to the reaction vessel on the balance. If using weigh paper, gently tap the powder off the paper rather than shaking it.

  • Cleaning: After handling, decontaminate the work surface and equipment. Use a damp cloth to wipe surfaces to avoid making dust airborne.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn[1].

Storage Plan

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

Storage Condition Temperature Rationale
Long-Term -20°CRecommended for preserving the integrity of peptide reagents over months to years[6][7].
Short-Term 4°CSuitable for brief periods between uses[6].
General Store in a dry, dark, and cool place.Protects from moisture and light, which can degrade the compound[8][4]. The container should be tightly sealed[9].
Disposal Plan

Chemical waste disposal is strictly regulated.

  • Contaminated Materials: All disposable items that have come into contact with Boc-N-Me-D-His(Boc)-OH, including gloves, weigh paper, and pipette tips, must be placed in a designated, sealed waste container.

  • Chemical Waste: Unused or waste product must be disposed of as chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations[2]. Do not dispose of it down the drain or in regular trash.

Emergency & First Aid Procedures

In case of accidental exposure, immediate and correct action is vital.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[9].
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[2].
Eye Contact Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention[9].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2][9].

By adhering to these rigorous safety protocols, researchers can confidently handle Boc-N-Me-D-His(Boc)-OH, ensuring personal safety, experimental accuracy, and regulatory compliance.

References

  • AAPPTec, LLC. (n.d.). MSDS ABH135 Boc-His(Trt).pdf.
  • BASF. (2026, February 4). Safety data sheet.
  • Echemi. (n.d.). BOC-D-HYP-OH SDS, 946610-68-0 Safety Data Sheets.
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • National Center for Biotechnology Information. (n.d.). Boc-His(Boc)-OH | C16H25N3O6. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • MedchemExpress. (n.d.). Boc-His(Boc)-OH (N,N'-Di-tert-butoxycarbonyl-L-histidine).
  • APExBIO. (n.d.). Boc-His(Nτ-Me)-OH.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Boc-D-His-OH ≥98.0 TLC 50654-94-9.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • BenchChem. (n.d.). Boc-His(Boc)-OH physical and chemical properties for synthesis.
  • Sigma-Aldrich. (n.d.). H-his(boc)-oh.
  • Sigma-Aldrich. (n.d.). Fmoc-His(Boc)-OH Novabiochem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.